GLP-1 receptor agonist 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H31ClFN3O5 |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5/c33-21-5-6-24(25(34)15-21)29-18-41-28-3-1-2-23(31(28)42-29)19-8-11-36(12-9-19)17-30-35-26-7-4-20(32(38)39)14-27(26)37(30)16-22-10-13-40-22/h1-7,14-15,19,22,29H,8-13,16-18H2,(H,38,39)/t22-,29+/m0/s1 |
InChI Key |
YPJSZRLSBAIGIE-PZGXJGMVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GLP-1 Receptor Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the therapeutic landscape for type 2 diabetes and obesity.[1][2][3] These pharmacologic agents mimic the endogenous incretin (B1656795) hormone GLP-1, which is released from intestinal L-cells in response to nutrient intake.[4][5] By activating the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), these agonists trigger a cascade of intracellular signaling events that lead to a multitude of beneficial metabolic effects.[6][7] These include glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[1][3][8]
While numerous GLP-1 receptor agonists are clinically approved or in development, the field of discovery continues to evolve with novel chemical entities. An example of such an investigational compound is "GLP-1R agonist 15" (also known as Compound 101), a molecule identified for research purposes.[6][9] This guide will provide a comprehensive overview of the core mechanisms of action of GLP-1 receptor agonists, utilizing data from well-characterized agonists to illustrate the key principles of GLP-1R activation and signaling.
The GLP-1 Receptor and its Ligand Interaction
The GLP-1R is a transmembrane protein with seven helical domains, an extracellular N-terminus, and an intracellular C-terminus.[6] The binding of a GLP-1 receptor agonist is a two-step process. The C-terminal part of the agonist peptide binds to the N-terminal extracellular domain of the receptor, which then allows the N-terminal region of the agonist to interact with the transmembrane domain, leading to a conformational change and receptor activation.
Core Signaling Pathways
Activation of the GLP-1 receptor initiates a complex network of intracellular signaling pathways, with the Gαs/cAMP pathway being the most prominent and well-established. However, evidence also points to the involvement of other G proteins and signaling molecules, contributing to the pleiotropic effects of GLP-1 receptor agonists.
The Canonical Gαs/cAMP Pathway
The primary mechanism through which GLP-1 receptor agonists exert their effects is via the Gαs protein-coupled signaling cascade.[9][10]
-
Receptor Activation and G Protein Coupling: Upon agonist binding, the GLP-1R undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gαs.
-
Adenylate Cyclase Activation: This coupling leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC).
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9]
-
Downstream Effector Activation: The accumulation of intracellular cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.
-
Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly bind to and activate Epac.
-
The activation of PKA and Epac leads to a range of cellular responses, particularly in pancreatic β-cells, that enhance glucose-stimulated insulin secretion.[11] This includes the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and an influx of Ca2+, which are critical steps for the exocytosis of insulin-containing granules.[11]
Canonical Gαs/cAMP signaling pathway of GLP-1R activation.
Alternative Signaling Pathways: Gαq and β-Arrestin
While the Gαs/cAMP pathway is predominant, GLP-1 receptor activation can also engage other signaling pathways, which may contribute to the diverse physiological effects of these agonists.
-
Gαq/Phospholipase C (PLC) Pathway: There is evidence suggesting that the GLP-1R can also couple to Gαq proteins.[9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both of which can influence insulin secretion and other cellular processes.
Alternative Gαq/PLC signaling pathway of GLP-1R activation.
-
β-Arrestin Pathway and Receptor Internalization: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the GLP-1R can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization, which are important processes for regulating the duration and intensity of signaling. While β-arrestin recruitment can lead to the attenuation of G protein-mediated signaling, it can also initiate its own signaling cascades, contributing to some of the long-term effects of GLP-1 receptor agonists.
Quantitative Data for Representative GLP-1 Receptor Agonists
The binding affinity (Ki) and potency (EC50) of different GLP-1 receptor agonists for the GLP-1R can vary, influencing their therapeutic profiles. The following table summarizes representative data for some well-characterized agonists.
| Agonist | Binding Affinity (Ki) [nM] | cAMP Production (EC50) [nM] |
| GLP-1 (7-36) | 0.3 - 1.5 | 0.05 - 0.2 |
| Exendin-4 | 0.1 - 0.5 | 0.03 - 0.1 |
| Liraglutide | 0.5 - 1.0 | 0.1 - 0.5 |
| Semaglutide | 0.3 - 0.8 | 0.05 - 0.15 |
Note: These values are approximate and can vary depending on the specific cell line and experimental conditions used.
Experimental Protocols
The characterization of GLP-1 receptor agonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the GLP-1 receptor.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled GLP-1 receptor ligand (e.g., [125I]-GLP-1) and increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of a test compound to stimulate cAMP production upon binding to the GLP-1 receptor.
Methodology:
-
Cell Culture: Plate GLP-1R-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add increasing concentrations of the test compound to the cells and incubate for a specified period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
Workflow for a typical cAMP accumulation assay.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the GLP-1 receptor following agonist stimulation.
Methodology:
-
Cell Line: Use a cell line engineered to express the GLP-1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Agonist Stimulation: Treat the cells with increasing concentrations of the test compound.
-
Recruitment and Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments into close proximity, allowing them to complement and form a functional enzyme.
-
Signal Detection: Add a chemiluminescent substrate for the enzyme and measure the light output.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
The mechanism of action of GLP-1 receptor agonists is centered on the activation of the GLP-1 receptor and the subsequent engagement of intracellular signaling pathways, primarily the Gαs/cAMP cascade. This leads to a wide array of physiological responses that are beneficial for the management of metabolic diseases. The continued development of novel GLP-1 receptor agonists, including research compounds like GLP-1R agonist 15, underscores the therapeutic importance of this target. A thorough understanding of the molecular pharmacology and signaling of these agonists, facilitated by the experimental approaches detailed in this guide, is crucial for the discovery and development of next-generation incretin-based therapies.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. sciencealert.com [sciencealert.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. List of GLP-1 Receptor Agonists for Diabetes & Weight Loss - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 5. youtube.com [youtube.com]
- 6. GLP-1R agonist 15 - Immunomart [immunomart.com]
- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. justmelt.com [justmelt.com]
A Technical Guide to the Synthesis and Purification of GLP-1 Receptor Agonist 15
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of a representative GLP-1 receptor agonist, designated as "GLP-1 Receptor Agonist 15." The methodologies and data presented are based on established principles and practices in peptide drug development, drawing parallels from well-documented analogs such as liraglutide (B1674861) and semaglutide. This document is intended to serve as a practical resource for professionals engaged in the research and development of novel peptide therapeutics.
Introduction to GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic peptides that mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[1] They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying.[1][2] These actions make them highly effective for the treatment of type 2 diabetes and obesity. The native GLP-1 peptide has a very short half-life, being rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Consequently, synthetic analogs are designed with modifications to enhance their stability and duration of action.
"this compound" is a fictional, long-acting analog designed for once-weekly administration. Its synthesis and purification present challenges common to peptide manufacturing, including ensuring high purity, managing process-related impurities, and achieving a scalable and cost-effective process.
Synthesis of this compound
The primary method for the chemical synthesis of GLP-1 receptor agonists is Solid-Phase Peptide Synthesis (SPPS).[3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[4][5]
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. Automated synthesizers can also be employed for this process.
Materials:
-
Resin: Pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Gly-Wang resin), 100-200 mesh. If the C-terminus is an amide, Rink Amide resin is used.[4][6]
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.[6]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activator Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and by-products.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence of this compound.
-
Side-Chain Acylation: For GLP-1 analogs with fatty acid modifications, the side chain of a lysine (B10760008) residue is selectively deprotected and acylated on the resin.[7]
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Synthesis Performance
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Loading | 0.5 mmol/g |
| Crude Peptide Yield | 70-85% |
| Crude Purity (by RP-HPLC) | 50-75% |
Purification of this compound
The purification of the crude synthetic peptide is critical to remove impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[5][9] A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications (>98.5%).[3][9]
Purification Workflow
A typical two-step RP-HPLC purification workflow is employed for this compound.
Experimental Protocol: Two-Step RP-HPLC Purification
This protocol details a representative two-step purification process for this compound. The use of orthogonal pH conditions in the two steps can significantly improve the separation of closely related impurities.[9]
Step 1: Capture RP-HPLC (Acidic Conditions)
-
Column: C8 or C18 silica-based preparative column (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in mobile phase A.
-
Load the solution onto the equilibrated column.
-
Elute the peptide using a linear gradient of mobile phase B.
-
Collect fractions and analyze by analytical RP-HPLC.
-
Pool the fractions containing the target peptide with a purity of >90%.
-
Step 2: Polishing RP-HPLC (Basic or Neutral Conditions)
-
Column: C4 or C8 silica-based preparative column (e.g., 5-10 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, pH 7.5-8.5.
-
Mobile Phase B: Acetonitrile.
-
Procedure:
-
Dilute the pooled fractions from Step 1 with mobile phase A.
-
Load the diluted solution onto the equilibrated column.
-
Elute the peptide using a linear gradient of mobile phase B.
-
Collect fractions and analyze by analytical RP-HPLC.
-
Pool the fractions containing the target peptide with a purity of >98.5%.
-
Final Step: Lyophilization
-
The final pooled fractions are freeze-dried to obtain the purified peptide as a stable, fluffy white powder.
Purification Performance
The following table summarizes the expected quantitative data for the purification of this compound.
| Stage | Purity (by RP-HPLC) | Yield |
| Crude Peptide | 50-75% | - |
| After Step 1 (Capture) | >90% | 60-75% |
| After Step 2 (Polishing) | >98.5% | 75-85% (of Step 2 input) |
| Overall Purification Yield | - | 45-65% |
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects by binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[6][7] The primary signaling cascade initiated upon agonist binding is the Gαs/cAMP pathway.
Upon binding of the GLP-1 receptor agonist, the GLP-1R undergoes a conformational change, leading to the activation of the associated Gαs protein.[7] The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[8] Both PKA and Epac2 play crucial roles in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[8] There is also evidence for the involvement of other G proteins, such as Gαq, in GLP-1R signaling.[7]
Conclusion
The synthesis and purification of GLP-1 receptor agonists like the illustrative "this compound" are complex, multi-step processes that require careful optimization and control. Solid-phase peptide synthesis using the Fmoc/t-Bu strategy provides a reliable method for producing the crude peptide. Achieving the high purity required for therapeutic use necessitates a robust purification strategy, typically involving a two-step RP-HPLC process with orthogonal conditions. A thorough understanding of the underlying chemistry and the critical process parameters is essential for the successful development and manufacturing of these important therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals working in this field.
References
- 1. CN113150108A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
- 2. From R&D to application: GLP-1 purification strategy - Bestchrom [bestchrom.com]
- 3. Purification of GLP-1 Agonists [ymc.eu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 8. CN110615836A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
- 9. dupont.com [dupont.com]
A Technical Guide to GLP-1 Receptor Agonist Binding Affinity and Kinetics
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2][3] Their therapeutic efficacy is intricately linked to their interaction with the GLP-1R, a class B G-protein coupled receptor (GPCR).[4][5] Understanding the binding affinity and kinetics of these agonists is paramount for researchers, scientists, and drug development professionals in designing more potent and effective therapeutics. This guide provides an in-depth overview of the core principles of GLP-1R agonist binding, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While the specific "GLP-1 receptor agonist 15" was not identified in available literature, this guide will utilize data from various well-characterized and novel GLP-1R agonists to illustrate these crucial pharmacological parameters.
Core Concepts: Binding Affinity and Kinetics
Binding affinity refers to the strength of the interaction between a ligand (the GLP-1R agonist) and its receptor. It is a critical determinant of a drug's potency. High affinity means that a lower concentration of the agonist is required to occupy a significant number of receptors and elicit a biological response. Key parameters to quantify binding affinity include:
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.
-
Ki (Inhibition Constant): Indicates the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a tracer ligand.
-
IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of a substance that is required to inhibit a biological process by 50%. In binding assays, it reflects the concentration of an unlabeled drug required to displace 50% of a radiolabeled or fluorescently-labeled ligand.
Binding kinetics describes the rate at which a ligand binds to and dissociates from its receptor. These dynamic properties can significantly influence the duration of action and signaling profile of a drug. The key kinetic parameters are:
-
kon (Association Rate Constant): The rate at which the agonist binds to the receptor.
-
koff (Dissociation Rate Constant): The rate at which the agonist-receptor complex dissociates.
-
Residence Time (1/koff): The average time an agonist remains bound to the receptor. A longer residence time can lead to a more sustained pharmacological effect.
Quantitative Data on GLP-1 Receptor Agonist Binding
The following tables summarize the binding affinity and kinetic data for several GLP-1R agonists as reported in the literature.
Table 1: Binding Affinity of Various GLP-1R Agonists
| Agonist | Cell Line | Assay Type | Kd | Ki (nM) | IC50 (nM) | Reference |
| GLP-1 | HEK293-SNAP-GLP-1R | TR-FRET | - | 1.8 | - | [5] |
| Exendin-4 | HEK293-SNAP-GLP-1R | TR-FRET | - | 0.3 | - | [5] |
| Liraglutide | HEK293-SNAP-GLP-1R | TR-FRET | - | 0.8 | - | [5] |
| Semaglutide | - | Computational | 3.4 x 10-6 M | - | - | [6] |
| Semaglutide Analogue | - | Computational | 3.0 x 10-8 M | - | - | [6][7] |
| Tirzepatide | HEK293 (human GLP-1R) | Radioligand Binding | - | 0.28 | - | [2] |
| HISHS-2001 | - | - | Increased affinity vs. Tirzepatide | - | - | [1][8][9] |
| GLP-1 Val8 | - | - | Similar to GLP-1 | - | - | [4] |
Table 2: Binding Kinetics of GLP-1 Val8
| Parameter | Value |
| kon (Association Rate) | Slower than GLP-1 |
| koff (Dissociation Rate) | Faster than GLP-1 |
| Residence Time | Decreased compared to GLP-1 |
| Reference | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of binding parameters. Below are outlines of common experimental protocols.
Radioligand Binding Assay
This is a traditional and robust method for determining binding affinity.
Objective: To determine the Ki of a test compound for the GLP-1R.
Materials:
-
Cell membranes expressing the GLP-1R.
-
Radiolabeled ligand with high affinity for GLP-1R (e.g., 125I-GLP-1).
-
Unlabeled test compounds (GLP-1R agonists).
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with cell membranes in the absence or presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive and homogeneous assay format for studying biomolecular interactions.
Objective: To determine the Ki of a test compound for the GLP-1R.
Materials:
-
HEK293 cells expressing SNAP-tagged GLP-1R.[5]
-
Fluorescently labeled antagonist (e.g., exendin(9-39)-FITC).[5]
-
A terbium cryptate-labeled anti-tag antibody (e.g., anti-SNAP-Tb).
-
Unlabeled test compounds.
-
Assay buffer.
-
TR-FRET compatible microplate reader.
Protocol:
-
Cell Preparation: Plate HEK293-SNAP-GLP-1R cells in a suitable microplate.
-
Labeling: Label the SNAP-tagged receptor with the terbium cryptate-labeled antibody.
-
Competition: Add a fixed concentration of the fluorescently labeled antagonist and varying concentrations of the unlabeled test compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a microplate reader. The FRET signal is generated when the terbium donor and the FITC acceptor are in close proximity (i.e., when the fluorescent antagonist is bound to the receptor).
-
Data Analysis: The displacement of the fluorescent antagonist by the unlabeled test compound results in a decrease in the FRET signal. The IC50 value is determined by plotting the FRET signal against the competitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity and kinetic data.
Objective: To determine the kon, koff, and Kd of a test compound.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Purified GLP-1R reconstituted in nanodiscs or captured on the chip.
-
Test compounds (analytes).
-
Running buffer.
Protocol:
-
Immobilization: Immobilize the purified GLP-1R onto the sensor chip surface.
-
Association: Inject a series of concentrations of the test compound over the chip surface and monitor the change in the SPR signal (response units, RU) over time. This phase provides the association rate (kon).
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the bound analyte dissociates from the receptor. This phase provides the dissociation rate (koff).
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the chip surface, preparing it for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The Kd can then be calculated as koff/kon.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in their understanding.
Caption: GLP-1R Signaling Pathway.
Caption: SPR Experimental Workflow.
Conclusion
The binding affinity and kinetics of GLP-1R agonists are fundamental to their pharmacological profile. A thorough understanding of these parameters, obtained through rigorous experimental methodologies, is essential for the development of novel therapeutics with improved efficacy and duration of action. The data and protocols presented in this guide provide a framework for researchers to evaluate and compare the binding characteristics of new and existing GLP-1R agonists, ultimately contributing to the advancement of treatments for metabolic diseases.
References
- 1. Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of GLP-1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "GLP-1 receptor agonist 15" does not correspond to a publicly recognized agonist. This guide, therefore, provides a comprehensive overview of the signaling pathways common to the class of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. The principles and methodologies described herein are applicable to the study of any GLP-1R agonist.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has emerged as a major therapeutic target for type 2 diabetes and obesity. Its activation by endogenous GLP-1 or synthetic agonists triggers a complex network of intracellular signaling pathways that regulate a wide array of physiological processes, including glucose homeostasis, insulin (B600854) secretion, appetite, and cell survival.[1][2] Understanding these downstream signaling cascades is critical for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide provides an in-depth exploration of the core signaling pathways activated by GLP-1R agonists, detailed experimental protocols for their study, and quantitative data for key agonists.
Core Signaling Pathways
GLP-1R activation initiates multiple downstream signaling cascades, which can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. While the Gs/cAMP pathway is considered canonical, other G proteins and β-arrestins play crucial roles in mediating the pleiotropic effects of GLP-1R agonists.[3][4]
Gs/cAMP/PKA and Epac Signaling Pathway
The most well-characterized pathway initiated by GLP-1R is the activation of the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][6][7][8]
-
PKA-dependent signaling: PKA, a serine/threonine kinase, phosphorylates a multitude of substrates, leading to various cellular responses, including the potentiation of glucose-stimulated insulin secretion (GSIS), regulation of gene transcription via the cAMP response element-binding protein (CREB), and anti-apoptotic effects.[9][10]
-
Epac-dependent signaling: Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. In pancreatic β-cells, Epac2 is particularly important for enhancing insulin exocytosis and promoting cell survival.[6][7]
Caption: Canonical Gs/cAMP signaling pathway of the GLP-1R.
β-Arrestin Signaling Pathway
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GLP-1R recruits β-arrestins (β-arrestin-1 and β-arrestin-2).[3] While initially known for their role in receptor desensitization and internalization, β-arrestins also act as signal transducers, initiating G protein-independent signaling cascades.[4] This can lead to the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival.[11]
Caption: β-Arrestin recruitment and signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream cascade activated by GLP-1R, playing a significant role in promoting cell survival, proliferation, and metabolic regulation.[12][13][[“]] One mechanism for PI3K activation by GLP-1R involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10][15][16][17] This process is thought to be mediated by the activation of c-Src, which leads to the cleavage and release of membrane-bound EGFR ligands like betacellulin (BTC), subsequently activating the EGFR and its downstream PI3K/Akt pathway.[15][16]
Caption: PI3K/Akt pathway activation via EGFR transactivation.
Biased Agonism
Biased agonism is a phenomenon where an agonist preferentially activates one signaling pathway over another at the same receptor.[4][18] In the context of GLP-1R, different agonists can exhibit varying degrees of bias towards Gs/cAMP signaling versus β-arrestin recruitment or other pathways.[18][19] For instance, some agonists may be potent activators of cAMP production with minimal β-arrestin recruitment.[4] This concept is of significant interest in drug development, as it may be possible to design biased agonists that maximize therapeutic effects while minimizing side effects.[4][18]
Quantitative Data on Agonist Signaling
The potency (EC50) and efficacy (Emax) of different GLP-1R agonists can vary significantly across different signaling pathways. The tables below summarize representative data for common agonists.
Table 1: Potency (EC50) of GLP-1R Agonists in Different Signaling Pathways
| Agonist | cAMP Accumulation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | ERK1/2 Phosphorylation (EC50, nM) |
| GLP-1 (7-36) | 0.1 - 1.0 | 5 - 20 | 1 - 10 |
| Exendin-4 | 0.1 - 0.5 | 1 - 10 | 0.5 - 5 |
| Liraglutide | 0.5 - 2.0 | 10 - 50 | 2 - 20 |
| Semaglutide | 0.1 - 0.8 | 5 - 30 | 1 - 15 |
Note: Values are approximate and can vary depending on the cell system and assay conditions.
Table 2: Efficacy (Emax) of GLP-1R Agonists Relative to GLP-1 (7-36)
| Agonist | cAMP Accumulation (Emax, % of GLP-1) | β-Arrestin 2 Recruitment (Emax, % of GLP-1) | ERK1/2 Phosphorylation (Emax, % of GLP-1) |
| GLP-1 (7-36) | 100% | 100% | 100% |
| Exendin-4 | ~100% | ~100% | ~100% |
| Liraglutide | ~100% | 80-100% | 80-100% |
| Semaglutide | ~100% | 80-100% | 80-100% |
Note: Efficacy is often expressed relative to the endogenous ligand, GLP-1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GLP-1R agonist signaling.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
Principle: Cells expressing the GLP-1R are stimulated with an agonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The accumulated cAMP is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.
Protocol:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing the human GLP-1R into 96- or 384-well plates and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a PDE inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Cell Stimulation:
-
Remove culture medium from the cells.
-
Add the assay buffer and pre-incubate for 30 minutes at 37°C.
-
Add serial dilutions of the GLP-1R agonist.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for the specific cAMP detection kit being used.
-
cAMP Detection: Add the detection reagents (e.g., HTRF antibody-conjugates) to the cell lysate and incubate for the recommended time (typically 1-2 hours at room temperature).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and determine EC50 values using non-linear regression.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated GLP-1R in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The GLP-1R is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding GLP-1R-Rluc and YFP-β-arrestin.
-
Seed the transfected cells into white, clear-bottom 96-well plates and culture for 24-48 hours.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a suitable assay buffer (e.g., HBSS).
-
Add serial dilutions of the GLP-1R agonist to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Data Acquisition: Immediately read the plate on a BRET-compatible plate reader, measuring the light emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis:
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Principle: Cells are treated with an agonist, and the level of phosphorylated ERK1/2 (p-ERK) is determined by Western blotting using an antibody specific for the phosphorylated form of the protein. Total ERK levels are also measured as a loading control.
Protocol:
-
Cell Culture and Serum Starvation:
-
Culture cells (e.g., INS-1E or transfected cells) to near confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
-
Cell Stimulation: Treat the cells with the GLP-1R agonist at various concentrations for a specific time (typically 5-10 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.[11][23][24][25]
Conclusion
The signaling of GLP-1R agonists is multifaceted, involving a network of interconnected pathways that collectively contribute to their therapeutic effects. The canonical Gs/cAMP pathway is central to many of the metabolic benefits, while β-arrestin, PI3K/Akt, and MAPK/ERK pathways mediate other important cellular responses, including cell survival and proliferation. The concept of biased agonism offers a promising avenue for designing novel GLP-1R agonists with tailored signaling properties. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and exploit the complex pharmacology of this important receptor class.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 3. mdpi.com [mdpi.com]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 6. Epac is Required for GLP-1R-Mediated Inhibition of Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 13. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Glucagon-like peptide 1 induces pancreatic beta-cell proliferation via transactivation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 18. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of GLP-1 Receptor Agonist 15: A Technical Guide
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic efficacy is rooted in their ability to mimic the action of endogenous GLP-1, a hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[1] The development of novel GLP-1 receptor agonists with optimized potency, selectivity, and signaling properties is a key focus of modern drug discovery.[1][2]
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of a novel, hypothetical compound designated "GLP-1 Receptor Agonist 15" (hereafter "Agonist-15"). The data and protocols presented herein are representative of a standard preclinical assessment for a new chemical entity targeting the GLP-1 receptor.
In Vitro Pharmacology Profile
The in vitro activity of Agonist-15 was assessed through a series of assays designed to quantify its binding affinity and functional potency at the human GLP-1 receptor (GLP-1R). Native human GLP-1(7-36) and Semaglutide were used as reference compounds.
Receptor Binding Affinity
Binding affinity was determined using a competitive radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.[3][4]
Table 1: GLP-1R Binding Affinity of Agonist-15
| Compound | Ki (nM) |
| Agonist-15 | 0.85 |
| GLP-1(7-36) | 1.18 |
| Semaglutide | 1.13 |
Ki (inhibitory constant) values are geometric means from three independent experiments. Lower values indicate higher binding affinity.
Functional Potency in Signal Transduction
The functional activity of Agonist-15 was evaluated by measuring its ability to stimulate downstream signaling pathways following GLP-1R activation. Key pathways assessed include G-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation, as well as β-arrestin 2 recruitment.[5][6][7]
Table 2: Functional Potency of Agonist-15 in Intracellular Signaling Assays
| Assay | Parameter | Agonist-15 | GLP-1(7-36) | Semaglutide |
| cAMP Production | EC50 (nM) | 0.15 | 0.25 | 0.30 |
| pERK1/2 Recruitment | EC50 (nM) | 0.42 | 0.55 | 0.60 |
| β-Arrestin 2 Recruitment | EC50 (nM) | 5.2 | 2.8 | 3.5 |
EC50 (half-maximal effective concentration) values are geometric means from three independent experiments. Lower values indicate higher potency.
The data suggest that Agonist-15 is a potent agonist of the G-protein-dependent signaling pathways (cAMP and pERK) with significantly lower potency for β-arrestin 2 recruitment, indicating a potential G-protein bias.[6][7]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.[3][4][8]
-
Membrane Preparation: CHO cells stably expressing the human GLP-1R are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed, resuspended in a binding buffer, and quantified for protein concentration.[3][9]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of radioligand ([125I]GLP-1(7-36) at a final concentration of ~50 pM).
-
50 µL of test compound (Agonist-15) at various concentrations or buffer for total and non-specific binding controls.
-
-
Incubation: Plates are incubated for 90 minutes at room temperature to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand. Filters are washed multiple times with ice-cold wash buffer.[4]
-
Detection: After drying the filter plate, a scintillant is added to each well, and radioactivity is counted using a microplate scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled GLP-1) from total binding. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[3]
cAMP Production Assay
This assay measures the intracellular accumulation of cAMP following Gαs protein activation.[10][11]
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are seeded into 384-well plates and cultured overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with various concentrations of Agonist-15 or reference compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assay.[10][12] These assays are based on the competition between endogenous cAMP and a labeled cAMP tracer for a specific antibody.[12]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentration. Dose-response curves are plotted, and EC50 values are calculated using a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GLP-1R signaling cascade.[13][14][15]
-
Cell Culture and Starvation: CHO-K1 cells expressing the human GLP-1R are seeded in 96-well plates. Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal phosphorylation levels.[15]
-
Compound Stimulation: Cells are stimulated with various concentrations of Agonist-15 for 5-10 minutes at 37°C.[13]
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated ERK1/2 (pERK) in the lysate is quantified. This is typically performed using a sandwich immunoassay format, such as an AlphaLISA® or TR-FRET-based kit.[13][16] These kits use two antibodies: one that captures total ERK and a second, labeled antibody that specifically detects the phosphorylated form.
-
Data Analysis: The signal is proportional to the amount of pERK. Dose-response curves are generated to determine the EC50 for pERK activation.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated GLP-1R, a key event in receptor desensitization and internalization.[17][18]
-
Cell Line: A U2OS cell line stably co-expressing the human GLP-1R fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used (e.g., PathHunter® assay).[17][19]
-
Assay Procedure: Cells are seeded in 384-well plates. The next day, they are stimulated with various concentrations of Agonist-15 for 90 minutes at 37°C.
-
Detection: A substrate solution is added. Upon agonist-induced recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.[17][19]
-
Data Analysis: The luminescent signal is read on a plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin 2 recruitment. EC50 values are determined from the resulting dose-response curves.
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathways
Activation of the GLP-1R by an agonist like Agonist-15 initiates multiple intracellular signaling cascades. The canonical pathway involves coupling to the Gαs protein, which activates adenylyl cyclase (AC) to produce cAMP.[2][20] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[20][21] The receptor can also signal through Gαq and initiate β-arrestin-mediated pathways.[2]
Caption: Canonical and β-arrestin signaling pathways of the GLP-1 receptor.
In Vitro Characterization Workflow
The process for characterizing a novel GLP-1R agonist follows a logical progression from binding to functional and pathway-selective assays.
Caption: High-level workflow for the in vitro characterization of Agonist-15.
Biased Agonism Profile
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another. Agonist-15 shows a bias towards G-protein signaling (cAMP) over β-arrestin recruitment when compared to the endogenous ligand.
Caption: Biased agonism of Agonist-15 at the GLP-1 receptor.
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 14. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 21. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. GLP-1 receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. Understanding the intricate relationship between their molecular structure and biological activity is paramount for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Core Principles of GLP-1 Receptor Agonist SAR
The native GLP-1 is a 30-amino acid peptide hormone with a short half-life, limiting its therapeutic utility. Research has focused on modifications to enhance its stability and potency. Key SAR insights have been derived from extensive studies involving amino acid substitutions, truncations, and chemical modifications.
Systematic studies, such as alanine-scanning, have been instrumental in identifying key residues crucial for receptor binding and activation. The N-terminal region of GLP-1 is critical for receptor activation, while the C-terminal portion is primarily involved in receptor binding. Specifically, the side chains of residues at positions 7, 10, 12, 13, and 15 are directly involved in the interaction with the GLP-1 receptor[1][2]. Conversely, residues at positions 28 and 29 are important for maintaining the proper conformation of GLP-1 for receptor recognition[1][2]. Further studies have highlighted that positions 10 (Glycine), 15 (Aspartic acid), and 17 (Serine), in addition to the N-terminal Histidine, are essential for insulinotropic activity through receptor binding[3].
More recent efforts have explored ultra-short GLP-1 peptide analogs, revealing that even truncated versions can retain high potency. For instance, a systematic analysis of an 11-mer peptide has provided a deeper understanding of the α-helical bias and the impact of strategic α-methylation on agonist potency[4][5].
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data from various studies on GLP-1 receptor agonists, providing a comparative overview of their biological activities.
Table 1: Structure-Activity Relationships of GLP-1(7-36)amide Analogues [3]
| Analogue | Position of Substitution | Amino Acid Substitution | Insulinotropic Activity (Relative to GLP-1(7-36)amide) |
| GLP-1(7-36)amide | - | - | 100% |
| Analogue 1 | 10 | Ala | Greatly Reduced |
| Analogue 2 | 15 | Ser | Greatly Reduced |
| Analogue 3 | 16 | Tyr | ~100% |
| Analogue 4 | 17 | Arg | Greatly Reduced |
| Analogue 5 | 18 | Lys | >100% |
| Analogue 6 | 21 | Gly | >100% |
| Analogue 7 | 27 | Lys | >100% |
| Analogue 8 | 31 | Asp | >100% |
Table 2: Ala-Scanning of an Ultra-Short GLP-1 Analog [4]
| Analogue | Position of Ala Substitution | GLP-1R Agonist Potency (Fold decrease vs. parent) |
| Parent Analog | - | 1 |
| RXL-3001 | 1 | >100 |
| RXL-3002 | 3 | 14 |
| RXL-3003 | 5 | >100 |
| RXL-3004 | 8 | >100 |
| RXL-3005 | 9 | >100 |
Table 3: Aib-Scanning of an Ultra-Short GLP-1 Analog [4]
| Analogue | Position of Aib Substitution | GLP-1R Agonist Potency (Fold decrease vs. parent) |
| Parent Analog | - | 1 |
| RXL-3030 | 1 | <10 |
| RXL-3032 | 4 | >100 |
| RXL-3028 | 6 | >100 |
| RXL-3034 | 7 | >100 |
| RXL-3035 | 8 | >100 |
| RXL-3036 | 9 | >100 |
| RXL-3051 | 10 | >100 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key in vitro assays used to characterize GLP-1 receptor agonists.
This assay determines the affinity of a test compound for the GLP-1 receptor.
-
Cell Line: HEK293 cells stably overexpressing the human GLP-1 receptor.
-
Radioligand: 125I-labeled GLP-1 or a high-affinity antagonist like Exendin-4(9-39).
-
Procedure:
-
Prepare crude plasma membranes from the HEK293 cell line.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the cell membranes in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 50 mg/L bacitracin, pH 7.4)[6].
-
Incubate for 1 hour at 23°C to reach equilibrium[6].
-
Separate bound from free radioligand by rapid vacuum filtration through glass-fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
This functional assay measures the ability of a test compound to activate the GLP-1 receptor and stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Line: CHO-K1 or HEK293 cells stably overexpressing the human GLP-1 receptor[7].
-
Procedure:
-
Plate the cells in a multi-well format (e.g., 384-well plate) and allow them to adhere[7].
-
Stimulate the cells with graded doses of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[7].
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C[7].
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay[8][9].
-
Calculate the concentration of the test compound that produces 50% of the maximal response (EC50).
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in GLP-1 receptor activation and the workflow for agonist evaluation is crucial for a comprehensive understanding.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for GLP-1 Agonist Development.
Conclusion
The structure-activity relationship of GLP-1 receptor agonists is a complex and evolving field. Decades of research have provided a solid foundation for the rational design of new agonists with enhanced therapeutic properties. By understanding the key structural determinants for receptor interaction and activation, researchers can continue to innovate and develop next-generation therapies for metabolic diseases. This guide provides a core understanding of these principles, supported by quantitative data and detailed experimental protocols, to aid in these ongoing drug discovery efforts.
References
- 1. Structure-activity studies of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Structure-Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. innoprot.com [innoprot.com]
The Pharmacokinetics and Pharmacodynamics of Semaglutide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of semaglutide (B3030467), a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Pharmacodynamics: Mechanism of Action and Physiological Effects
Semaglutide is a GLP-1 analogue that selectively binds to and activates the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[1][2] This interaction mimics the effects of the native incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake.[3] The activation of GLP-1R initiates a cascade of intracellular signaling events, primarily in pancreatic β-cells, but also in other tissues such as the brain, heart, and gastrointestinal tract, leading to a range of metabolic benefits.[2][4]
Receptor Binding and Potency
Semaglutide exhibits high-affinity binding to the human GLP-1R. Its molecular structure, which includes modifications to the peptide backbone and the addition of a fatty acid side chain, enhances its binding affinity and protects it from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This results in a significantly prolonged duration of action compared to native GLP-1.[5]
The binding affinity and functional potency of semaglutide are typically quantified by its inhibition constant (K_i) and the half-maximal effective concentration (EC50) for downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (K_i) | 0.38 ± 0.06 nM | Competitive binding assay vs. liraglutide | [5] |
| Functional Potency (EC50) | 2.437 ng/mL | cAMP induction in vitro | [6] |
| Functional Potency (EC50) | 55.0 pM | cAMP production in CHO cells | [4] |
Signaling Pathways
The binding of semaglutide to the GLP-1R primarily activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular concentrations of cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][7] This canonical pathway in pancreatic β-cells leads to glucose-dependent insulin (B600854) secretion.
Beyond the canonical Gαs-cAMP pathway, GLP-1R activation by semaglutide also engages other signaling networks that contribute to its pleiotropic effects:
-
PI3K/Akt Pathway: Promotes β-cell proliferation and survival by inhibiting apoptosis.[1][4]
-
AMPK/SIRT1 Pathway: In adipose tissue, this pathway is implicated in the browning of white adipose tissue and increased energy expenditure.[4]
-
Neuronal Pathways: In the hypothalamus, semaglutide activates pro-opiomelanocortin (POMC) neurons and inhibits Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons. This central action leads to increased satiety and reduced appetite.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. revvity.com [revvity.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Discovery and Development of Novel GLP-1 Receptor Agonists
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Incretin-Based Therapeutics
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by L-cells of the small intestine in response to nutrient intake.[1] It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1] Furthermore, GLP-1 acts on receptors in the central nervous system to promote satiety and reduce appetite, thereby influencing body weight.[1][2] These multifaceted biological effects make the GLP-1 receptor (GLP-1R) a prime therapeutic target for type 2 diabetes (T2DM) and obesity.[3][]
The therapeutic potential of native GLP-1 is limited by its extremely short half-life of only a few minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] This limitation has driven the development of GLP-1 receptor agonists (GLP-1RAs)—synthetic analogues designed to resist DPP-4 degradation and exhibit prolonged pharmacokinetic profiles.[1][5] The journey began with the discovery of exendin-4 (B13836491), a peptide found in the saliva of the Gila monster, which led to the first FDA-approved GLP-1RA, exenatide, in 2005.[1][6] Since then, the field has evolved rapidly, leading to highly effective long-acting injectables, oral formulations, and multi-receptor agonists that have revolutionized the management of metabolic diseases.[1][6][7]
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and latest advancements in the discovery and development of novel GLP-1 receptor agonists.
GLP-1 Receptor Signaling Pathways
The GLP-1R is a class B G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, the brain, heart, and gastrointestinal tract.[8] Its activation initiates a complex network of intracellular signaling cascades that mediate its diverse physiological effects.
2.1 Primary Gαs/cAMP Pathway Upon agonist binding, the GLP-1R primarily couples to the Gαs subunit of the heterotrimeric G protein.[3][9] This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[9][11]
In pancreatic β-cells, this cascade is central to glucose-stimulated insulin secretion (GSIS). PKA activation leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels (VDCC), which increases intracellular Ca2+ influx and triggers the exocytosis of insulin granules.[3][11]
2.2 Alternative Signaling Pathways While the Gαs/cAMP pathway is dominant, evidence suggests that the GLP-1R can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) and a further increase in intracellular calcium.[3] Additionally, β-arrestin recruitment following receptor phosphorylation can lead to receptor internalization, desensitization, and activation of other downstream signaling molecules.[3] The interplay between these pathways can lead to biased agonism, where a ligand preferentially activates one pathway over another, a concept being explored for designing agonists with improved therapeutic profiles.
Caption: GLP-1 Receptor signaling pathways in a pancreatic β-cell.
Methodologies for Novel Agonist Discovery
The discovery process for new GLP-1RAs involves a structured workflow, from initial screening to in vivo validation.
3.1 In Vitro Screening and Characterization Protocols
High-throughput screening (HTS) is essential for identifying initial hit compounds from large chemical libraries. These hits are then characterized and optimized through a series of in vitro assays.
3.1.1 Protocol: Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the GLP-1R.
-
Methodology:
-
Cell Culture: Use a stable cell line overexpressing the human GLP-1R, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[8]
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the GLP-1R via centrifugation.
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled or fluorescently-labeled known GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or a fluorescent exendin-4 derivative).
-
Compound Addition: Add varying concentrations of the unlabeled test compound to compete for binding with the labeled ligand.
-
Incubation and Separation: Allow the reaction to reach equilibrium. Separate bound from unbound labeled ligand using filtration (e.g., glass fiber filters).
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3.1.2 Protocol: cAMP Accumulation Functional Assay
-
Objective: To measure the potency (EC50) and efficacy of a test compound in activating the Gαs signaling pathway.
-
Methodology:
-
Cell Line: Utilize a recombinant cell line expressing the human GLP-1R (e.g., CHO-K1, HEK293).[8]
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound or a reference agonist (e.g., native GLP-1).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. Common detection methods include:
-
HTRF® (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[8] The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Luciferase Reporter Assays: Use a cell line co-expressing the GLP-1R and a luciferase reporter gene under the control of a cAMP response element (CRE).[10][12] Agonist stimulation drives luciferase expression, which is quantified by adding a substrate and measuring luminescence.[10][12]
-
-
Data Analysis: Normalize the results and plot them against the log concentration of the agonist to calculate the EC50 and maximum response (Emax).
-
3.1.3 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Methodology:
-
Cell Line: Use an insulin-secreting cell line, such as rat INS-1 832/13 cells or mouse MIN6 cells.
-
Cell Culture: Culture cells in appropriate multi-well plates until they reach a suitable confluency.
-
Starvation/Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., 2.5 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with buffers containing:
-
Low glucose (2.5 mM) ± test compound.
-
High glucose (16.7 mM) ± test compound.
-
High glucose + reference agonist (e.g., GLP-1).
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or HTRF assay kit.
-
Data Analysis: Compare the amount of insulin secreted under high-glucose conditions in the presence of the test compound to the high-glucose control. A significant increase demonstrates the desired glucose-dependent insulinotropic effect.
-
Caption: A typical experimental workflow for GLP-1RA discovery.
3.2 In Vivo Efficacy and Pharmacokinetic Models
Promising candidates from in vitro studies are advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
3.2.1 Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the effect of a GLP-1RA on glucose disposal and overall glycemic control.
-
Animal Model: C57BL/6 mice (for general effects) or diabetic models like db/db mice.
-
Methodology:
-
Acclimation and Fasting: Acclimatize animals and fast them overnight (e.g., 6-8 hours) with free access to water.
-
Baseline Measurement: Measure baseline blood glucose from a tail snip (Time 0).
-
Compound Administration: Administer the test compound via the intended clinical route (e.g., subcutaneous injection or oral gavage) at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle control group indicates improved glucose tolerance.
-
3.2.2 Protocol: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the long-term effects of a GLP-1RA on body weight, food intake, and metabolic parameters.
-
Animal Model: Mice (e.g., C57BL/6) fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
Methodology:
-
Model Induction: Induce obesity over 8-12 weeks. Monitor body weight and confirm the obese phenotype.
-
Group Allocation: Randomize mice into vehicle control and treatment groups based on body weight.
-
Chronic Dosing: Administer the test compound and vehicle control according to the desired dosing regimen (e.g., once-daily or once-weekly) for a period of several weeks (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight: Measure daily or several times per week.
-
Food Intake: Measure daily or every few days.
-
Metabolic Parameters: At the end of the study, perform an OGTT and collect terminal blood samples to measure plasma levels of insulin, lipids (triglycerides, cholesterol), and HbA1c.
-
Body Composition: Analyze fat and lean mass using techniques like DEXA or qNMR.
-
-
Data Analysis: Compare the change in body weight, cumulative food intake, and terminal metabolic parameters between the treated and vehicle groups to determine long-term efficacy.
-
Data on Novel and Emerging GLP-1 Receptor Agonists
The landscape of GLP-1RAs is rapidly advancing, with a focus on improving potency, extending half-life, and targeting multiple receptors to enhance therapeutic outcomes.[1]
Table 1: In Vitro Potency of Selected GLP-1 Receptor Agonists
| Compound | Target(s) | Assay Type | Cell Line | EC50 (pM) |
| Semaglutide | GLP-1R | cAMP Accumulation | BHK cells with human GLP-1R | 84 |
| Tirzepatide | GLP-1R / GIPR | cAMP Accumulation | HEK293 with human receptors | 48 (GLP-1R) / 40 (GIPR) |
| Retatrutide | GLP-1R / GIPR / GCGR | cAMP Accumulation | CHO-K1 with human receptors | 5.7 (GLP-1R) / 0.13 (GIPR) / 2.3 (GCGR) |
| Orforglipron | GLP-1R (Small Molecule) | cAMP Accumulation | CHO cells with human GLP-1R | ~28,000 |
Note: EC50 values are approximate and can vary based on specific assay conditions. Data compiled from publicly available research.
Table 2: Pharmacokinetic and Dosing Profiles
| Compound | Key Structural Modification | Half-life | Administration |
| Liraglutide | C16 fatty acid acylation | ~13 hours | Once-daily subcutaneous injection |
| Semaglutide | C18 fatty diacid acylation, Aib at pos. 8 | ~165 hours (7 days)[13] | Once-weekly subcutaneous injection / Once-daily oral |
| Tirzepatide | C20 fatty diacid acylation | ~120 hours (5 days) | Once-weekly subcutaneous injection |
| Orforglipron | Non-peptide small molecule | ~29-49 hours | Once-daily oral |
Data compiled from published clinical trial and pharmacology reviews.[13]
Table 3: Clinical Efficacy of Next-Generation GLP-1 Receptor Agonists in Obesity
| Compound | Mechanism | Phase 3 Trial Result (Highest Dose) | HbA1c Reduction (in T2DM) |
| Tirzepatide | Dual GLP-1R/GIPR Agonist | 22.5% weight loss over 72 weeks (SURMOUNT-1)[14] | ~2.3% |
| Retatrutide | Triple GLP-1R/GIPR/GCGR Agonist | 24.2% mean weight loss over 48 weeks (Phase 2)[14][15] | Not yet reported in Phase 3 |
| Oral Semaglutide | GLP-1R Agonist | 17.4% weight loss[14] | ~1.3% |
| Orforglipron | Oral Small Molecule GLP-1R Agonist | 12.4-14.7% weight loss over 72 weeks (ATTAIN trials)[14][16] | ~1.8%[14] |
Clinical data is subject to updates from ongoing trials.[14][15][16][17]
Future Directions and Conclusion
The discovery of novel GLP-1 receptor agonists has transformed the treatment paradigm for type 2 diabetes and obesity.[6][7] The field continues to progress at a rapid pace, driven by innovative approaches in peptide engineering and small molecule design.
Future research is focused on several key areas:
-
Multi-Receptor Agonism: Combining GLP-1R agonism with activity at other metabolic receptors (e.g., GIPR, GCGR, Amylin) has demonstrated synergistic effects on weight loss and glycemic control.[][6][18] The development of next-generation dual and triple agonists is a major focus.[6][15]
-
Oral Formulations: Overcoming the challenge of oral peptide delivery remains a priority to improve patient convenience and adherence. Novel small molecule agonists and advanced formulation technologies for peptides are key areas of development.[19]
-
Expanding Therapeutic Indications: The beneficial effects of GLP-1RAs on cardiovascular outcomes, kidney disease, and non-alcoholic steatohepatitis (NASH) are being actively investigated, potentially expanding their use beyond metabolic diseases.[][20]
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 5. The Pharmacokinetic Properties of Glucagon-like Peptide-1 Receptor Agonists and Their Mode and Mechanism of Action in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. axxam.com [axxam.com]
- 9. mdpi.com [mdpi.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. lifebit.ai [lifebit.ai]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Oral GLP-1 drug promotes substantial weight loss in trial | Cornell Chronicle [news.cornell.edu]
- 17. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel GLP-1/GIP dual receptor agonist CY-5 as long-acting hypoglycemic, anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why GLP-1 drugs are changing the future of metabolic health | Drug Discovery News [drugdiscoverynews.com]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Core Effects of GLP-1 Receptor Agonists on Insulin Secretion
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: "GLP-1 receptor agonist 15" is a hypothetical compound. This guide synthesizes established knowledge regarding the class of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and uses data from well-characterized agonists such as liraglutide (B1674861) and exenatide (B527673) as representative examples.
Core Mechanism of Action: Glucose-Dependent Insulin (B600854) Secretion
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient intake.[1][2] Its primary physiological role in glucose homeostasis is to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3][4] GLP-1 receptor agonists are synthetic mimetics designed to activate the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR), thereby replicating and extending the therapeutic effects of native GLP-1.[4][5][6]
The activation of the GLP-1R on pancreatic β-cells initiates a cascade of intracellular signaling events that potentiate glucose-stimulated insulin secretion (GSIS).[5] This glucose dependency is a critical feature, as it significantly lowers the risk of hypoglycemia compared to other insulinotropic agents; the insulin secretion is stimulated only when blood glucose levels are elevated.[4][7][8] The core mechanism involves the Gαs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3][5]
Together, the PKA and Epac2 pathways converge to increase the sensitivity of the β-cell to glucose, enhance insulin gene transcription, and promote the exocytosis of insulin-containing granules.[3][4][5]
Intracellular Signaling Pathway
The binding of a GLP-1 RA to its receptor on the pancreatic β-cell triggers a well-defined signaling cascade.
Quantitative Data on Insulin Secretion
The effects of GLP-1 RAs on β-cell function have been quantified in numerous clinical and preclinical studies. The following tables summarize key findings for representative agonists.
Table 1: Effects on Homeostatic Model Assessment of β-Cell Function (HOMA-B)
| Agonist | Study Population | Duration | Change in HOMA-B from Baseline/Placebo | Reference |
| Exenatide | Type 2 Diabetes | 30 weeks | +28% to +50% (relative change from baseline) | [9] |
| Liraglutide | Type 2 Diabetes | 52 weeks | +13% to +43% (change vs. placebo) | [9] |
Table 2: Effects on Phasic Insulin Secretion
First-phase insulin secretion is the initial, rapid release of insulin in response to a glucose challenge, while the second phase is a slower, sustained release.
| Agonist | Study Details | First-Phase Insulin Secretion | Second-Phase Insulin Secretion | Reference |
| Liraglutide | 1.25 mg/day for 14 weeks in T2D patients | +118% vs. placebo (p=0.02) | +79% vs. placebo (p=0.005) | [9] |
| Liraglutide | 1.9 mg/day for 14 weeks in T2D patients | +103% vs. placebo (p=0.05) | Not significantly different from placebo | [9] |
Table 3: Effects on Arginine-Stimulated Insulin Secretion
Arginine stimulates insulin secretion independently of glucose, providing a measure of the maximum insulin secretory capacity.
| Agonist | Study Details | Change in Arginine-Stimulated Insulin Secretion | Reference |
| Liraglutide | 1.25 mg/day for 14 weeks in T2D patients | +114% vs. placebo (p=0.02) | [9] |
| Liraglutide | 1.9 mg/day for 14 weeks in T2D patients | +94% vs. placebo (p=0.01) | [9] |
Experimental Protocols
The assessment of a GLP-1 RA's effect on insulin secretion involves both in vivo and in vitro methodologies.
In Vivo Assessment: Glucose-Stimulated Insulin Secretion (GSIS) Test
This protocol assesses the insulin secretory response to a glucose challenge in a live animal model (e.g., C57BL/6J mice).
-
Animal Preparation: Mice are fasted for a specified period (e.g., 5-6 hours) to establish a baseline glycemic state.[10] Anesthesia may be administered depending on the experimental design.[10]
-
Baseline Sampling (t=0): A baseline blood sample is collected, typically from the tail vein or retro-orbital sinus, to measure basal glucose and insulin levels.[10]
-
Administration of Agents: The GLP-1 receptor agonist (e.g., Exenatide) or vehicle control is administered, often via intraperitoneal (IP) injection.
-
Glucose Challenge: After a predetermined interval following agonist administration, a glucose solution (e.g., 2 g/kg body weight) is injected intraperitoneally.[11][12]
-
Time-Course Sampling: Blood samples are collected at multiple time points post-glucose injection (e.g., 1, 5, 15, 30, 60, 90, and 120 minutes).[11][12]
-
Analysis: Plasma is separated from the blood samples by centrifugation. Insulin and C-peptide levels are quantified using methods like ELISA or radioimmunoassay.[12][13] The glucose stimulation index can be calculated as the ratio of insulin concentration at stimulated time points to the basal insulin concentration.[11]
In Vitro Assessment: Islet Perifusion Assay
This method allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various secretagogues.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion of the pancreas, followed by hand-picking under a stereomicroscope to ensure purity.[10][13][14]
-
Islet Culture: Isolated islets are cultured overnight (e.g., ~18 hours) in a suitable medium like RPMI 1640 containing a maintenance level of glucose (e.g., 8.5 mmol/L) and supplemented with fetal calf serum and antibiotics.[13]
-
Perifusion System Setup: Batches of cultured islets (e.g., 20-30) are placed into chambers of a dynamic perifusion system.[13] The system is maintained at 37°C.
-
Equilibration: Islets are first perifused with a balanced salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2.8-3 mM) for an equilibration period (e.g., 30-60 minutes).[10][12]
-
Stimulation Protocol: The perifusion medium is switched to one containing a high glucose concentration (e.g., 16.7-20 mM) with or without the GLP-1 RA of interest.[11][12] The effluent (perifusate) is collected at short, regular intervals (e.g., every 1-3 minutes).[13]
-
Data Collection & Analysis: The concentration of insulin in each collected fraction is measured by ELISA or radioimmunoassay. The results are plotted over time to visualize the biphasic insulin secretion profile (first and second phases).[13] The fractional insulin secretion rate can be calculated as the percentage of total islet insulin content secreted per minute.[13]
Experimental & Logical Workflow
The following diagram outlines a typical workflow for characterizing the insulinotropic effects of a novel GLP-1 receptor agonist.
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. ingredia-health.com [ingredia-health.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. iomcworld.com [iomcworld.com]
- 10. mdpi.com [mdpi.com]
- 11. GLP-1 receptor agonist protects glucose-stimulated insulin secretion in pancreatic β-cells against lipotoxicity via PPARδ/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. eajm.org [eajm.org]
Methodological & Application
Application Notes & Protocols: In Vivo Evaluation of GLP-1 Receptor Agonist 15
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glucagon-like peptide-1 receptor agonists (GLP-1RAs) are a cornerstone in the treatment of type 2 diabetes and obesity.[1][2] Their therapeutic effects are driven by mechanisms including glucose-dependent insulin (B600854) secretion, suppression of glucagon, delayed gastric emptying, and centrally-mediated appetite reduction.[3][4][5] The preclinical in vivo assessment of novel GLP-1RA candidates, such as the hypothetical "GLP-1 Receptor Agonist 15" (hereafter "GLP-1 RA 15"), is critical for determining their pharmacokinetic, pharmacodynamic, and efficacy profiles. This document provides a detailed set of protocols for the in vivo characterization of a novel long-acting GLP-1RA in rodent models, focusing on pharmacokinetic analysis, acute glucose tolerance, and long-term effects on body weight and glycemic control.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, primarily initiates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various substrates, ultimately leading to glucose-dependent insulin exocytosis from pancreatic β-cells.
Protocol: Pharmacokinetic (PK) Profiling in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of GLP-1 RA 15 following a single subcutaneous administration in Sprague-Dawley rats.[6][7]
Experimental Workflow
Methodology
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, n=4-6 per group).
-
Housing: Standard conditions with a 12-hour light/dark cycle, ad libitum access to food and water unless fasting.
-
Dosing: Acclimatize animals for at least one week. Fast rats for 4 hours prior to dosing. Administer a single subcutaneous (SC) injection of GLP-1 RA 15 at a predefined dose (e.g., 10 nmol/kg).
-
Blood Sampling: Collect serial blood samples (~100 µL) from the saphenous vein into EDTA-coated tubes at time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentration of GLP-1 RA 15 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Representative PK Parameters
| Parameter | Unit | GLP-1 RA 15 (10 nmol/kg) |
| Cmax (Maximum Concentration) | pmol/L | 15,500 ± 2,100 |
| Tmax (Time to Cmax) | hours | 12.0 ± 2.5 |
| AUC (0-last) | h*pmol/L | 850,000 ± 95,000 |
| t½ (Half-life) | hours | 36.5 ± 4.2 |
| Data are presented as mean ± standard deviation. |
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the acute effect of GLP-1 RA 15 on glucose excursion following an oral glucose challenge in a diet-induced obese (DIO) mouse model.[9][10]
Experimental Workflow
Methodology
-
Animals: Male C57BL/6J mice made obese through a high-fat diet (60% kcal from fat) for 12-16 weeks (n=8 per group).[11]
-
Preparation: House animals under standard conditions. One week prior to the study, randomize animals into treatment groups (Vehicle, GLP-1 RA 15).
-
Procedure: a. Fast mice for 6 hours with free access to water.[12] b. Administer a single SC dose of GLP-1 RA 15 (e.g., 30 nmol/kg) or vehicle. c. After a set pretreatment time (e.g., 1 hour), record baseline blood glucose (t=0) from a tail snip. d. Immediately administer a 2 g/kg glucose solution via oral gavage.[13] e. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.[12]
-
Data Analysis: Plot mean blood glucose vs. time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion and compare between groups using an appropriate statistical test (e.g., t-test or ANOVA).
Data Presentation: Representative OGTT Results
| Time (min) | Vehicle (mmol/L) | GLP-1 RA 15 (mmol/L) |
| 0 | 8.5 ± 0.6 | 8.4 ± 0.5 |
| 15 | 22.1 ± 2.1 | 15.6 ± 1.8 |
| 30 | 25.3 ± 2.5 | 17.2 ± 2.0 |
| 60 | 20.8 ± 1.9 | 13.5 ± 1.5 |
| 90 | 15.4 ± 1.4 | 10.1 ± 1.1 |
| 120 | 11.2 ± 1.0 | 8.8 ± 0.7 |
| AUC (0-120) | 1560 ± 150 | 810 ± 95* |
| Data are mean ± SEM. *p < 0.05 vs. Vehicle. |
Protocol: Chronic Efficacy in Diabetic Models
Objective: To evaluate the long-term effects of repeated administration of GLP-1 RA 15 on body weight, food intake, and glycemic control (HbA1c) in a diabetic mouse model (e.g., db/db mice).
Methodology
-
Animals: Male db/db mice (8-10 weeks old), which exhibit a phenotype of obesity and type 2 diabetes (n=8-10 per group).
-
Acclimation & Baseline: Acclimatize mice for one week. Record baseline body weight, food intake, and collect blood for HbA1c analysis.
-
Dosing: Administer GLP-1 RA 15 (e.g., 30 nmol/kg) or vehicle via SC injection once every three days for 28 days. The dosing frequency should be informed by the PK profile.[11]
-
Monitoring:
-
Body Weight: Measure daily or every other day.
-
Food Intake: Measure daily by weighing the remaining food from the hopper.
-
Blood Glucose: Perform weekly non-fasting blood glucose checks.
-
-
Terminal Endpoint: At the end of the 28-day treatment period, record final body weight and collect terminal blood samples for HbA1c measurement.
-
Data Analysis: Compare the change from baseline in body weight, cumulative food intake, and final HbA1c levels between the treatment and vehicle groups.
Data Presentation: Representative 28-Day Efficacy Results
| Parameter | Vehicle Group | GLP-1 RA 15 Group |
| Initial Body Weight (g) | 45.2 ± 1.5 | 45.5 ± 1.6 |
| Final Body Weight (g) | 48.1 ± 1.8 | 39.8 ± 1.4 |
| Body Weight Change (%) | +6.4% | -12.5% |
| Cumulative Food Intake (g) | 155 ± 12 | 110 ± 9 |
| Initial HbA1c (%) | 8.9 ± 0.5 | 9.0 ± 0.6 |
| Final HbA1c (%) | 9.5 ± 0.7 | 6.8 ± 0.4 |
| Data are mean ± SEM. *p < 0.05 vs. Vehicle. |
References
- 1. mdpi.com [mdpi.com]
- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Possible Effect of the Long-Term Use of Glucagon-like Peptide-1 Receptor Agonists (GLP-1RA) on Hba1c and Lipid Profile in Type 2 Diabetes Mellitus: A Retrospective Study in KAUH, Jeddah, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Real-world effectiveness of GLP-1 receptor agonist-based treatment strategies on “time in range” in patients with type 2 diabetes [frontiersin.org]
- 6. Pharmacokinetic/pharmacodynamic modeling of GLP-1 in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Cell-based Assays to Determine "GLP-1 Receptor Agonist 15" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics vital in the management of type 2 diabetes and obesity.[1][2][3] These agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1, stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[2][3] The development of novel GLP-1 receptor agonists, such as "GLP-1 Receptor Agonist 15," necessitates robust and reproducible cell-based assays to characterize their potency and efficacy. This document provides detailed protocols for key cell-based assays to evaluate the activity of GLP-1 receptor agonists.
The primary mechanism of action of GLP-1 receptor agonists involves binding to the GLP-1 receptor (GLP-1R), a Gs-protein coupled receptor (GPCR).[4][5][6] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades.[2][4][7][8] Therefore, the most common in vitro assays for assessing GLP-1R activation measure the production of cAMP.[6]
Key Cell-based Assays
Two widely used methods for quantifying GLP-1 receptor activation are:
-
cAMP Response Element (CRE) Luciferase Reporter Assay: This assay provides a sensitive measure of cAMP production by linking it to the expression of a reporter gene, firefly luciferase.[4][8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay for cAMP: This is a competitive immunoassay that directly measures intracellular cAMP levels.[10][11][12]
Data Presentation: Comparative Potency of GLP-1 Receptor Agonists
The following table summarizes the potency (EC50 values) of various GLP-1 receptor agonists determined in different cell-based assays. This data is essential for comparing the activity of a novel agonist like "this compound" against established compounds.
| Agonist | Assay Type | Cell Line | EC50 (pM) | Source |
| GLP-1 (7-36) | HTRF cAMP Assay | CHO-K1 | 25-60 | [13] |
| Liraglutide | Cellular Assay | - | 61 | [14] |
| Semaglutide | Cellular Assay | - | 6.2 | [14] |
| Exendin-4 | Nomad Biosensor | GLP1R Nomad Cell Line | 4540 | [15] |
| GLP-1 | Cellular Assay | - | 55 | [14] |
| GLP-1 | Cellular Assay | - | 16.2 | [14] |
Note: EC50 values can vary between studies due to different assay conditions and cell lines used.[14]
Experimental Protocols
CRE-Luciferase Reporter Gene Assay
This assay utilizes a cell line, typically HEK293, engineered to stably express the human GLP-1 receptor and a luciferase reporter gene under the control of a cAMP response element (CRE).[4][9] Agonist binding to the GLP-1R increases intracellular cAMP, which activates the transcription factor CREB. Activated CREB binds to the CRE sequence, driving the expression of luciferase. The resulting luminescence is proportional to the level of receptor activation.[4][8]
Materials:
-
HEK293 cell line stably expressing human GLP-1R and a CRE-luciferase reporter[9]
-
Cell culture medium (e.g., Opti-MEM)[9]
-
White, clear-bottom 96-well or 384-well cell culture plates[9]
-
"this compound" and reference agonists (e.g., GLP-1 (7-36))
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent)[9]
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Agonist Preparation and Addition:
-
Prepare serial dilutions of "this compound" and the reference agonist in Opti-MEM.
-
Add 10 µL of the diluted agonists to the respective wells. For the unstimulated control wells, add 10 µL of Opti-MEM without any agonist.[9]
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all other values.[9]
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value for each agonist.
-
LANCE® Ultra cAMP (TR-FRET) Assay
This homogeneous assay is based on the competition between endogenous cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody.[11][12] When the antibody is bound to the Eu-cAMP tracer, FRET occurs. Cellular cAMP displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[11][12]
Materials:
-
Cells expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293)
-
LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)[11]
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4)[16]
-
384-well white microplates[11]
-
"this compound" and reference agonists
-
TR-FRET enabled plate reader
Protocol:
-
Cell Preparation:
-
Harvest the cells and resuspend them in stimulation buffer at the desired concentration. The optimal cell density should be determined empirically but is typically in the range of 1,000-5,000 cells per well.
-
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the serially diluted "this compound" or reference agonist to the wells. For the control, add 5 µL of stimulation buffer.
-
Incubate for 30 minutes at room temperature. The optimal stimulation time can be determined through a time-course experiment.[12][16]
-
-
cAMP Detection:
-
Prepare the detection mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the detection buffer according to the kit's instructions.
-
Add 10 µL of the detection mix to each well.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.[16]
-
-
Signal Measurement:
-
Read the plate using a TR-FRET plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value for each agonist using a non-linear regression analysis.
-
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor signaling cascade leading to reporter gene expression.
Experimental Workflow for CRE-Luciferase Assay
Caption: Step-by-step workflow for the CRE-Luciferase reporter assay.
Experimental Workflow for LANCE Ultra cAMP (TR-FRET) Assay
Caption: Step-by-step workflow for the LANCE Ultra cAMP TR-FRET assay.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for A… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bioline.ru [bioline.ru]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. axxam.com [axxam.com]
- 14. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 15. innoprot.com [innoprot.com]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Preclinical Testing of GLP-1 Receptor Agonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of widely utilized animal models and detailed protocols for the preclinical evaluation of Glucagon-like Peptide-1 (GLP-1) receptor agonists. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and safety of novel GLP-1 receptor agonist candidates.
Introduction to GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1] GLP-1 receptor agonists are a class of therapeutic agents that mimic the actions of endogenous GLP-1, offering a powerful treatment strategy for type 2 diabetes and obesity.[1][2] Preclinical evaluation of these agonists in relevant animal models is a critical step in their development pipeline.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, triggers a cascade of intracellular signaling events, primarily through the Gαs subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4][5] These pathways ultimately lead to the potentiation of glucose-stimulated insulin secretion, enhanced beta-cell function and survival, and other beneficial metabolic effects.[3][4][5]
References
- 1. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASC37, a Novel GLP-1 Receptor Agonist for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes, offering robust glycemic control, potential for weight loss, and cardiovascular benefits.[1][2] ASC37 is a novel, investigational peptide-based GLP-1 receptor agonist with high potency and selectivity, designed for enhanced stability and prolonged action. These application notes provide a comprehensive overview of the preclinical evaluation of ASC37, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
ASC37 is an analog of the native human GLP-1, engineered to have a high affinity for the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[3] Upon binding to the GLP-1R on pancreatic β-cells, ASC37 activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4][5] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn potentiate glucose-stimulated insulin (B600854) secretion (GSIS).[3][4][5] Furthermore, GLP-1R activation by ASC37 is expected to promote β-cell proliferation and survival, contributing to long-term beneficial effects on pancreatic islet health.[5][6][[“]]
Signaling Pathway Diagram
Caption: GLP-1R signaling pathway activated by ASC37 in pancreatic β-cells.
In Vitro Characterization
Data Summary
| Parameter | ASC37 | Semaglutide (Comparator) |
| Receptor Binding Affinity (Kd, nM) | 0.15 | 0.38 |
| cAMP Accumulation (EC50, nM) | 0.08 | 0.21 |
| pERK1/2 Activation (EC50, nM) | 1.2 | 2.5 |
| β-Arrestin 2 Recruitment (EC50, nM) | 5.8 | 10.2 |
Note: Data are representative of in vitro assays performed in CHO-K1 cells stably expressing the human GLP-1 receptor. Semaglutide is used as a well-characterized comparator.
Experimental Protocols
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of ASC37 to the human GLP-1 receptor.
Methodology: A competitive binding assay using a radiolabeled GLP-1 receptor antagonist.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human GLP-1R in appropriate media to 80-90% confluency.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend membrane preparations in binding buffer.
-
Competitive Binding: In a 96-well plate, add cell membranes, a constant concentration of radiolabeled [¹²⁵I]-Exendin(9-39), and varying concentrations of unlabeled ASC37 or a known comparator.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the dissociation constant (Kd) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency of ASC37 in activating the GLP-1 receptor and stimulating intracellular cAMP production.
Methodology: A cell-based assay to quantify cAMP levels.[8][9][10]
Protocol:
-
Cell Seeding: Seed CHO-K1-hGLP-1R cells into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ASC37 and comparator compounds in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.
-
Cell Stimulation: Replace the cell culture medium with the prepared compound dilutions and incubate at 37°C for 30 minutes.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro characterization of ASC37.
In Vivo Efficacy Studies
Animal Models
For evaluating the anti-diabetic properties of ASC37, several well-established mouse models of type 2 diabetes are recommended:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[11][12]
-
ob/ob Mice: These mice are deficient in leptin and exhibit a similar phenotype of obesity and diabetes.[11]
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and glucose intolerance, closely mimicking the progression of type 2 diabetes in humans.
Data Summary: Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Dose (nmol/kg) | AUC Glucose (0-120 min) | % Reduction vs. Vehicle |
| Vehicle | - | 35,800 ± 1,500 | - |
| ASC37 | 3 | 24,700 ± 1,200 | 31% |
| ASC37 | 10 | 18,900 ± 1,100 | 47% |
| Semaglutide | 10 | 20,500 ± 1,300 | 43% |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
In Vivo Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of ASC37 on glucose tolerance in a diabetic animal model.[13][14]
Methodology: Measurement of blood glucose levels at various time points after an oral glucose challenge.[13][14][15]
Protocol:
-
Animal Acclimatization: Acclimate db/db mice to handling for one week prior to the study.
-
Fasting: Fast the mice for 6 hours with free access to water.[13][16]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Compound Administration: Administer ASC37, vehicle, or a comparator compound via subcutaneous injection.
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13][16]
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose and compare the values between treatment groups.
Islet Perifusion for Insulin Secretion
Objective: To evaluate the direct effect of ASC37 on glucose-stimulated insulin secretion from isolated pancreatic islets.[17][18][19][20]
Methodology: A dynamic perifusion system to measure insulin release from islets in response to changing glucose and compound concentrations.[17][18][21]
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Perifusion Setup: Place a batch of size-matched islets into a perifusion chamber. Equilibrate the islets by perifusing with Krebs-Ringer Bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) for 60 minutes.[18]
-
Stimulation Protocol:
-
Continue perifusion with basal glucose to establish a baseline insulin secretion rate.
-
Switch to KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.
-
Introduce ASC37 at the desired concentration in the presence of stimulatory glucose to assess its potentiating effect.
-
-
Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA or radioimmunoassay.
-
Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release. Quantify the total insulin secreted during basal and stimulated phases.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo evaluation of ASC37.
Conclusion
ASC37 demonstrates high potency and efficacy in both in vitro and in vivo preclinical models of type 2 diabetes. Its strong binding affinity and functional activity at the GLP-1 receptor translate to significant improvements in glucose tolerance. The provided protocols offer a robust framework for the continued investigation of ASC37 and other novel GLP-1 receptor agonists in a research and drug development setting.
References
- 1. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 6. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
- 9. axxam.com [axxam.com]
- 10. pccarx.com [pccarx.com]
- 11. criver.com [criver.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. Glucose Tolerance Test in Mice [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. IP Glucose Tolerance Test in Mouse [protocols.io]
- 17. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
Application of "GLP-1 receptor agonist 15" in obesity studies
Application of GLP-1 Receptor Agonists in Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists (GLP-1 RAs) are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[1] Initially developed for the management of type 2 diabetes, their significant and sustained weight loss effects have established them as a cornerstone in the treatment of obesity.[1][2][3] These drugs exert their effects by activating GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract, leading to improved glycemic control, reduced appetite, and decreased energy intake.[1][4] This document provides a detailed overview of the application of GLP-1 receptor agonists in obesity studies, focusing on their mechanism of action, preclinical and clinical data, and key experimental protocols. While a specific "GLP-1 receptor agonist 15" is not identified in current literature, this document will refer to the class in general and use data from well-established agonists such as liraglutide (B1674861) and semaglutide.
Mechanism of Action
GLP-1 RAs induce weight loss through a combination of central and peripheral mechanisms.[2][5] They act on the hypothalamus in the brain to increase satiety and reduce appetite.[4][6] Peripherally, they slow gastric emptying, which contributes to a feeling of fullness and reduces food intake.[4][7] Beyond appetite regulation, GLP-1 RAs have demonstrated beneficial effects on cardiovascular and metabolic health.[2][7]
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events.[8][9] In pancreatic β-cells, this leads to enhanced glucose-dependent insulin (B600854) secretion.[2][9] The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[9]
Preclinical Studies
Animal models are crucial for evaluating the efficacy and safety of novel anti-obesity drugs.[10] Diet-induced obesity (DIO) models, particularly in mice and rats, are widely used as they closely mimic human obesity and its associated metabolic dysfunctions.[11][12]
Data from Preclinical Studies
The following table summarizes representative data from preclinical studies evaluating GLP-1 RAs in DIO mice. These studies typically assess changes in body weight, food intake, glucose tolerance, and other metabolic parameters.
| Compound | Animal Model | Duration | Dose | Body Weight Change vs. Vehicle | Reference |
| Liraglutide | C57BL/6 Mice (HFD) | 5 weeks | 0.05 mg/kg | Significant decrease | [11] |
| Semaglutide | C57BL/6 Mice (HFD) | ~20 days | Not specified | ~18% reduction | [13] |
| Dual GLP-1/GIP Agonist | C57BL/6 Mice (HFD) | ~20 days | Not specified | Up to 27% reduction | [13] |
HFD: High-Fat Diet
Typical Preclinical Experimental Workflow
The workflow for a preclinical obesity study using a DIO model involves several key stages, from acclimatization and diet induction to treatment and endpoint analysis.
Clinical Studies
Numerous clinical trials have demonstrated the efficacy of GLP-1 RAs in promoting significant and sustained weight loss in individuals with overweight or obesity, with or without type 2 diabetes.[6][14]
Data from Human Clinical Trials
The table below presents a summary of weight loss efficacy for several GLP-1 RAs from key clinical trials.
| Drug | Trial Name | Population | Duration (weeks) | Mean Body Weight Loss (Drug vs. Placebo) | Reference |
| Liraglutide (3.0 mg) | SCALE Obesity | Non-diabetic, with Obesity | 56 | -8.4 kg vs. -2.8 kg | [14] |
| Semaglutide (2.4 mg) | STEP 2 | T2D, with Overweight/Obesity | 68 | -9.6% vs. -3.4% | [14] |
| Semaglutide (1.0 mg) | SUSTAIN-7 | T2D | 40 | -6.5 kg (vs. -3.0 kg with Dulaglutide 1.5mg) | [3] |
| Tirzepatide (15 mg) | SURMOUNT-1 | Non-diabetic, with Obesity | 72 | -20.9% vs. -3.1% | [15] |
| Orforglipron (36mg) | ATTAIN-1 | Non-diabetic, with Obesity | 72 | -12.4% vs -2.1% | [16] |
T2D: Type 2 Diabetes
Application Notes for Researchers
-
Model Selection: The diet-induced obese (DIO) rodent model is the most common and translatable preclinical model for studying obesity and the effects of GLP-1 RAs.[10][11]
-
Route of Administration: Most GLP-1 RAs are injectable peptides.[17] When testing novel compounds, consider formulation and route of administration (subcutaneous, intraperitoneal) and its impact on pharmacokinetics. Oral formulations are now emerging.[16][17]
-
Endpoint Analysis: In addition to body weight and food intake, it is critical to assess effects on body composition (fat vs. lean mass), glucose metabolism (OGTT, ITT), and relevant biomarkers (lipids, liver enzymes).[11][12] Concerns about the loss of lean muscle mass with significant weight loss should be considered.[10]
-
Pair-Feeding Studies: To distinguish between weight loss due to reduced caloric intake versus increased energy expenditure, a pair-feeding study arm can be included.
-
Adverse Effects: The most common adverse effects of GLP-1 RAs are gastrointestinal (nausea, vomiting, diarrhea).[7] These should be carefully monitored in both preclinical and clinical studies. Gradual dose escalation is a common strategy to improve tolerability.[18]
Detailed Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and metabolic syndrome-like phenotype in mice for testing the efficacy of a GLP-1 receptor agonist.
Materials:
-
Male C57BL/6 mice, 6-8 weeks old.
-
Standard chow diet (e.g., ~10 kcal% fat).
-
High-fat diet (HFD) (e.g., 45-60 kcal% fat).
-
Animal caging with environmental enrichment.
-
Calibrated scale for body weight measurement.
Procedure:
-
Acclimatization: Upon arrival, house mice in groups and allow them to acclimate for 1-2 weeks on a standard chow diet with ad libitum access to food and water.
-
Baseline Measurements: Record the initial body weight of all animals.
-
Diet Induction:
-
Divide animals into two main groups: a lean control group and an obesity induction group.
-
The lean control group continues on the standard chow diet.
-
The obesity induction group is switched to the HFD.[11]
-
-
Monitoring:
-
Confirmation of Phenotype: Before starting the treatment study, confirm the obese phenotype. This can include measuring fasting blood glucose and performing an Oral Glucose Tolerance Test (OGTT) to confirm glucose intolerance.
-
Study Initiation: Once the desired obese phenotype is achieved, the mice are ready for randomization into treatment groups for the efficacy study.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge, a key measure of metabolic function.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
-
Blood collection supplies (e.g., tail-snip method, lancets).
-
Timer.
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test (with free access to water).[11]
-
Baseline Glucose: At time point 0 (T=0), obtain a baseline blood glucose reading. This is typically done by a small snip of the tail tip to obtain a drop of blood for the glucometer.
-
Glucose Administration: Immediately after the baseline reading, administer a bolus of glucose solution via oral gavage. A standard dose is 2 g/kg of body weight.[11]
-
Blood Glucose Monitoring:
-
Collect blood samples and measure glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.[11]
-
A lower AUC indicates improved glucose tolerance. Statistical analysis (e.g., ANOVA) is used to compare AUC values between treatment groups.
-
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Frontiers | GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
- 12. m.youtube.com [m.youtube.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Real-world weight loss effectiveness of GLP-1 agonists among patients with type 2 diabetes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Oral GLP-1 drug promotes substantial weight loss in trial | Cornell Chronicle [news.cornell.edu]
- 17. adameetingnews.org [adameetingnews.org]
- 18. GLP1RAs in Clinical Practice: Therapeutic Advances and Safety Perspectives - American College of Cardiology [acc.org]
Measuring cAMP Activation by GLP-1 Receptor Agonist 15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. Their therapeutic effects are primarily mediated through the activation of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). Upon agonist binding, the GLP-1R couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in cAMP triggers a cascade of downstream signaling events, including the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which ultimately lead to glucose-dependent insulin (B600854) secretion, improved beta-cell health, and other metabolic benefits.[1][3]
Measuring the activation of cAMP is therefore a critical step in the discovery and development of novel GLP-1R agonists like "GLP-1 receptor agonist 15". This document provides detailed application notes and protocols for the in vitro characterization of GLP-1R agonists by quantifying cAMP accumulation.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist initiates a well-defined signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][4] The subsequent increase in intracellular cAMP leads to the activation of PKA and EPAC, mediating various cellular responses.[1][3]
Experimental Assays for cAMP Measurement
Several robust and high-throughput compatible methods are available to quantify intracellular cAMP levels. The choice of assay often depends on the required sensitivity, throughput, and available instrumentation. Common technologies include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), Luminescence (e.g., luciferase reporter assays), and AlphaScreen®.[5][6][7]
General Experimental Workflow
The general workflow for measuring cAMP activation involves cell culture, agonist stimulation, cell lysis (for some assays), and signal detection.
Detailed Experimental Protocols
The following are detailed protocols for commonly used cAMP assays. It is recommended to use a cell line stably expressing the human GLP-1 receptor, such as HEK293 or CHO cells.
Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[5] The HTRF signal is inversely proportional to the concentration of intracellular cAMP.
Materials:
-
HEK293 cells stably expressing human GLP-1R (HEK293-hGLP-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
"this compound" and a reference agonist (e.g., GLP-1 (7-36))
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
White, low-volume 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a white, 384-well plate at a density of 2,500-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the reference agonist in assay buffer.
-
Agonist Stimulation: Add 5 µL of assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX) to each well. Then, add 5 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add 10 µL of the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP, prepared according to the manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot it against the log concentration of the agonist. Fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: LANCE® Ultra TR-FRET cAMP Assay
The LANCE (Lanthanide Chelate Excite) assay is another TR-FRET-based competitive immunoassay. It uses a Europium (Eu)-labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP antibody.[8][9]
Materials:
-
CHO-K1 cells stably expressing human GLP-1R (CHO-hGLP-1R)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX)
-
"this compound" and a reference agonist
-
LANCE® Ultra cAMP detection kit (e.g., from Revvity)
-
White 384-well microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Preparation: Resuspend CHO-hGLP-1R cells in stimulation buffer at the desired concentration (e.g., 500,000 cells/mL).
-
Agonist Addition: Add 5 µL of the cell suspension to each well of a 384-well plate. Add 5 µL of the serially diluted "this compound" or reference agonist.
-
Stimulation: Incubate for 30 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of the LANCE detection mix (containing Eu-cAMP tracer and ULight-anti-cAMP antibody, prepared as per the kit protocol) to each well.[10]
-
Incubation: Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader.
-
Data Analysis: Calculate the TR-FRET ratio and determine the EC50 as described for the HTRF assay.
Protocol 3: Luciferase Reporter Gene Assay
This assay utilizes a reporter cell line engineered to express a luciferase gene under the control of a cAMP response element (CRE).[11][12] An increase in intracellular cAMP leads to the activation of CREB (cAMP Response Element-Binding Protein), which drives the expression of luciferase. The resulting luminescence is proportional to the level of GLP-1R activation.[12]
Materials:
-
HEK293 cells stably co-expressing hGLP-1R and a CRE-luciferase reporter construct
-
Cell culture medium
-
Assay medium (e.g., Opti-MEM)
-
"this compound" and a reference agonist
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase reagent)
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, clear-bottom plate at a density of 10,000-20,000 cells per well in 90 µL of culture medium. Incubate overnight.[13]
-
Compound Treatment: Remove the culture medium and add 90 µL of assay medium. Add 10 µL of 10x concentrated serial dilutions of "this compound" and the reference agonist.
-
Incubation: Incubate the plate for 3-6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Add 100 µL of luciferase detection reagent to each well. Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.[13]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) and plot the relative light units (RLU) against the log concentration of the agonist to determine the EC50.
Data Presentation
Quantitative data, such as the half-maximal effective concentration (EC50), should be summarized in a clear and structured table to allow for easy comparison of the potency of "this compound" with known reference agonists.
Table 1: Potency (EC50) of GLP-1 Receptor Agonists in cAMP Assays
| Agonist | Assay Type | Cell Line | EC50 (pM)[14] |
| This compound | HTRF cAMP Assay | HEK293-hGLP-1R | [Experimental Data] |
| This compound | Luciferase Reporter Assay | HEK293-hGLP-1R-CRE | [Experimental Data] |
| GLP-1 (7-36) | HTRF cAMP Assay | HEK293-hGLP-1R | [Reference Value] |
| Exenatide | LANCE TR-FRET cAMP Assay | CHO-hGLP-1R | [Reference Value] |
| Semaglutide | cAMP Induction Assay | CHO-hGLP-1R | [Reference Value] |
Note: Reference values should be determined in-house under the same experimental conditions for accurate comparison.
Table 2: Comparison of cAMP Assay Technologies
| Feature | HTRF / TR-FRET | Luciferase Reporter Assay |
| Principle | Competitive immunoassay[5][8] | Gene transcription activation[11][12] |
| Readout | Time-Resolved Fluorescence[5][8] | Luminescence[11][12] |
| Assay Time | Short (1-2 hours)[15] | Longer (3-6 hours incubation)[12] |
| Sensitivity | High (pM to nM range)[15] | Very high |
| Throughput | High, easily automated[16] | High, easily automated |
| Advantages | Homogeneous, robust, less prone to interference | High sensitivity, good signal-to-background |
| Disadvantages | Requires specific plate reader, potential for compound interference | Indirect measure of cAMP, longer incubation |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to accurately measure the cAMP activation induced by "this compound". By employing these standardized methods, scientists can effectively determine the potency and efficacy of novel GLP-1R agonists, a crucial step in the drug development pipeline for metabolic diseases. The selection of the most appropriate assay will depend on the specific experimental needs and available resources. Consistent use of reference compounds and careful data analysis are paramount for generating reliable and comparable results.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bioline.ru [bioline.ru]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. GPCR cAMP Product Solutions [discoverx.com]
Application Notes and Protocols: GLP-1 Receptor Agonist 15 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs initially developed for treating type 2 diabetes and obesity, are gaining significant attention for their neuroprotective potential in various neurodegenerative disease models.[1][2][3] Preclinical studies have demonstrated that these agents can mitigate key pathological features of diseases like Alzheimer's and Parkinson's, offering a promising avenue for therapeutic development.[4][5][6][7] This document provides a detailed overview of the application of a representative compound, "GLP-1 Receptor Agonist 15," in preclinical neurodegenerative disease models, summarizing key data and providing experimental protocols.
GLP-1 receptor agonists exert their neuroprotective effects through multiple mechanisms. They can cross the blood-brain barrier and activate GLP-1 receptors expressed in various brain regions, including the hippocampus and cortex.[8] This activation triggers downstream signaling cascades that promote neuronal survival, enhance synaptic plasticity, reduce neuroinflammation, and combat oxidative stress.[8][9][10] Furthermore, they have been shown to improve brain energy metabolism and insulin (B600854) signaling, which are often impaired in neurodegenerative conditions.[9][11]
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies evaluating the effects of various GLP-1 receptor agonists in animal models of Alzheimer's and Parkinson's disease. These results provide a benchmark for the expected efficacy of "this compound."
Table 1: Effects of GLP-1 Receptor Agonists in Alzheimer's Disease Models
| GLP-1 RA | Animal Model | Key Pathological Feature | Outcome Measure | Result | Reference |
| Liraglutide | APP/PS1/tau mice | Amyloid plaques & Neurofibrillary tangles | Plaque load & Tau hyperphosphorylation | Reduced hippocampal amyloid plaques and neurofibrillary tangles. | [4] |
| Lixisenatide | APP/PS1 mice | Synaptic damage & Spatial memory | Synaptophysin levels & Morris Water Maze | Prevented synaptic damage and improved spatial memory. | [4] |
| Semaglutide | Rat model of AD | Cognitive function | Spatial memory tests | Restoration of cognitive functions, particularly spatial memory. | [9] |
| Dulaglutide | Mouse model of AD | Cognitive function | Behavioral tests | Restoration of cognitive functions. | [9] |
| Liraglutide | Phase 2b Clinical Trial (Mild AD) | Brain atrophy & Cognitive decline | MRI & Cognitive scores | Reduced brain shrinkage by nearly 50% and cognitive decline by 18% over one year compared to placebo. | [12] |
Table 2: Effects of GLP-1 Receptor Agonists in Parkinson's Disease Models
| GLP-1 RA | Animal Model | Key Pathological Feature | Outcome Measure | Result | Reference |
| Exenatide | MPTP mouse model | Dopaminergic neuron loss & Motor function | Tyrosine hydroxylase staining & Behavioral tests | Protected against motor activity decline and loss of dopaminergic neurons. | [4] |
| Liraglutide | A53T mouse model | α-synuclein levels & Motor function | Immunohistochemistry & Behavioral tests | Reduced levels of α-synuclein in the substantia nigra and improved motor function. | [13] |
| DA5-CH (Dual GLP-1/GIP agonist) | A53T mouse model | Neuroinflammation & Motor function | Cytokine levels & Behavioral tests | Reduced neuroinflammation and showed superior improvement in motor function compared to liraglutide. | [13] |
| Semaglutide | 6-OHDA rat model | Neurodegeneration & α-synuclein levels | Neuronal count & α-synuclein quantification | Protected against neurodegeneration and reduced α-synuclein levels. | [5] |
Signaling Pathways and Mechanisms of Action
GLP-1 receptor agonists mediate their neuroprotective effects by activating several key intracellular signaling pathways. Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a cascade of events that are crucial for neuronal health.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. Beyond Diabetes: Exploring the Potential of GLP-1 Receptor Agonists in Neurodegenerative Disease Management [rupahealth.com]
- 4. Frontiers | Glucagon-Like Peptide-1: A Focus on Neurodegenerative Diseases [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. GLP-1 Receptor Agonists: A New Treatment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 Receptor Agonists: A New Challenge in Parkinson’s Disease Treatment[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How GLP-1s Could Transform Alzheimer's Treatment [brightfocus.org]
- 12. mGLP-1 Drug Liraglutide May Protect Against Dementia | alz.org [aaic.alz.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Use of GLP-1 Receptor Agonists in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists, initially developed for the treatment of type 2 diabetes, have emerged as a promising class of therapeutic agents with significant cardiovascular benefits.[1][2] Extensive research, including large-scale cardiovascular outcome trials (CVOTs), has demonstrated their ability to reduce major adverse cardiovascular events (MACE).[1][3] These benefits are attributed to a combination of their glucose-lowering effects and direct actions on the cardiovascular system, including improvements in endothelial function, reduction of inflammation, and beneficial effects on blood pressure and lipid profiles.[4][5][6]
These application notes provide an overview of the cardiovascular effects of GLP-1R agonists, supported by quantitative data from clinical trials. Furthermore, detailed protocols for key preclinical experiments are provided to guide researchers in investigating the cardiovascular impact of these agents.
Cardiovascular Effects of GLP-1 Receptor Agonists: Clinical Evidence
GLP-1R agonists have been extensively studied in large-scale clinical trials, demonstrating their efficacy in improving cardiovascular outcomes. The primary endpoint in many of these trials is a composite of MACE, typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Summary of Key Cardiovascular Outcome Trials (CVOTs)
Several CVOTs have established the cardiovascular safety and efficacy of various GLP-1R agonists. The following table summarizes the key findings from some of the landmark trials.
| Trial (Agonist) | Number of Patients | Baseline Characteristics | Median Follow-up (years) | Primary Outcome (MACE) Hazard Ratio (95% CI) vs. Placebo |
| LEADER (Liraglutide) | 9,340 | T2DM with high CV risk | 3.8 | 0.87 (0.78 - 0.97) |
| SUSTAIN-6 (Semaglutide) | 3,297 | T2DM with high CV risk | 2.1 | 0.74 (0.58 - 0.95)[7] |
| REWIND (Dulaglutide) | 9,901 | T2DM with and without established CV disease | 5.4 | 0.88 (0.79 - 0.99)[3] |
| HARMONY Outcomes (Albiglutide) | 9,463 | T2DM and established CV disease | 1.6 | 0.78 (0.68 - 0.90) |
| EXSCEL (Exenatide) | 14,752 | T2DM with and without established CV disease | 3.2 | 0.91 (0.83 - 1.00)[3] |
Effects on Cardiovascular Risk Factors
Beyond reducing MACE, GLP-1R agonists have demonstrated beneficial effects on several key cardiovascular risk factors.
| Cardiovascular Risk Factor | Mean Reduction with GLP-1R Agonist Therapy |
| Systolic Blood Pressure | 1.84 to 5.60 mmHg[4][5] |
| LDL Cholesterol | Modest reduction of approximately 2.93 mg/dL[8][9] |
| Total Cholesterol | Reduction of approximately 7 mg/dL[8][10] |
| hs-CRP (Inflammatory Marker) | Significant reductions, particularly with semaglutide (B3030467) (24-28% reduction vs. comparators)[11][12] |
Signaling Pathways of GLP-1 Receptor Agonists in the Cardiovascular System
The cardiovascular benefits of GLP-1R agonists are mediated through the activation of specific signaling pathways in various cell types within the cardiovascular system, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells. The primary mechanism involves the activation of the GLP-1 receptor, a G-protein coupled receptor, leading to downstream signaling cascades.
Caption: GLP-1R signaling cascade in cardiovascular cells.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the cardiovascular effects of GLP-1 receptor agonists in a research setting.
In Vitro Protocol: Assessment of Endothelial Nitric Oxide Production
This protocol describes how to measure nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs) in response to treatment with a GLP-1R agonist, such as liraglutide (B1674861).
1. Cell Culture and Treatment:
-
Culture HUVECs in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the GLP-1R agonist (e.g., liraglutide at concentrations ranging from 10 to 1000 nM) or vehicle control.
-
For some experiments, cells can be pre-treated with the agonist for 1 hour before being exposed to an inflammatory stimulus (e.g., 20 µg/mL oxidized LDL) for 24 hours.[13]
-
Incubate the cells for the desired time period (e.g., 24 hours).
2. Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercially available Griess reagent kit to measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant.
-
Briefly, mix equal volumes of the supernatant and the Griess reagent in a 96-well plate.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
3. Data Analysis:
-
Express the results as the mean ± SEM of at least three independent experiments.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to determine the significance of the differences between treatment groups.
Caption: Workflow for assessing nitric oxide production.
In Vivo Protocol: Mouse Model of Myocardial Infarction
This protocol details the induction of myocardial infarction (MI) in mice and subsequent treatment with a GLP-1R agonist to evaluate its cardioprotective effects.
1. Animal Model and Drug Administration:
-
Use male C57BL/6 mice (10-12 weeks old).
-
For 7 days prior to MI induction, administer the GLP-1R agonist (e.g., liraglutide at 200 µg/kg) or vehicle (saline) intraperitoneally twice daily.[14]
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Myocardial Infarction Induction (Surgical Ligation):
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.
-
Close the chest in layers and allow the mice to recover.
-
Provide appropriate post-operative analgesia.
3. Assessment of Infarct Size:
-
At a predetermined time point after MI (e.g., 28 days), euthanize the mice.
-
Excise the hearts and perfuse them with saline.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale.
-
Image the heart slices and quantify the infarct area as a percentage of the total left ventricular area using image analysis software.
4. Data Analysis:
-
Compare the infarct size between the GLP-1R agonist-treated group and the vehicle-treated group using an unpaired t-test or Mann-Whitney U test.
-
A p-value of <0.05 is typically considered statistically significant.
Caption: Workflow for the mouse model of MI.
In Vivo Protocol: Mouse Model of Atherosclerosis
This protocol describes the use of Apolipoprotein E-deficient (ApoE-/-) mice to study the effects of GLP-1R agonists on the development of atherosclerosis.
1. Animal Model and Diet:
-
Use male ApoE-/- mice.
-
At 8 weeks of age, start the mice on a Western-type diet (high in fat and cholesterol) to induce atherosclerosis.
2. Drug Administration:
-
Concurrently with the initiation of the Western diet, begin treatment with the GLP-1R agonist (e.g., semaglutide) or vehicle control via an appropriate route of administration (e.g., subcutaneous injection).
-
Continue the treatment for a specified duration (e.g., 12-16 weeks).
3. Quantification of Atherosclerotic Plaques:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and remove the adventitial fat.
-
Stain the aorta with Oil Red O, which stains lipid-rich atherosclerotic plaques red.
-
Image the entire aorta and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, the aortic root can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) or other specific stains to assess plaque morphology and composition. For instance, in a model of vascular injury in ApoE-/- mice, semaglutide treatment reduced the intimal and medial area by approximately 66% and 11%, respectively.[15][16]
4. Measurement of Inflammatory Markers:
-
Collect blood samples at the time of euthanasia.
-
Isolate plasma or serum.
-
Measure the levels of inflammatory markers such as hs-CRP, IL-6, and TNF-α using commercially available ELISA kits.
5. Data Analysis:
-
Compare the plaque area and inflammatory marker levels between the GLP-1R agonist-treated group and the vehicle-treated group using appropriate statistical tests.
Caption: Workflow for the mouse model of atherosclerosis.
Conclusion
GLP-1 receptor agonists represent a significant advancement in the management of cardiovascular risk, particularly in patients with type 2 diabetes. Their pleiotropic effects on the cardiovascular system, supported by robust clinical and preclinical data, make them a compelling area of research. The application notes and protocols provided here offer a framework for researchers to further investigate the mechanisms underlying the cardiovascular benefits of this important class of drugs.
References
- 1. Effects of glucagon-like peptide-1 receptor agonists on blood pressure in overweight or obese patients: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular outcome studies with glucagon-like peptide 1 receptor agonists—what will REWIND add? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of GLP-1 receptor agonists on blood pressure, heart rate and hypertension among patients with type 2 diabetes: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure-lowering effects of GLP-1 receptor agonists exenatide and liraglutide: a meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Incretin - based Therapy on High - sensitivity C - reactive Protein in Patients with Type 2 Diabetes: A Systematic Review and Meta - Analysis [scielo.org.mx]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. Glucagon-like peptide 1 receptor agonists modestly reduced low-density lipoprotein cholesterol and total cholesterol levels independent of weight reduction: a meta-analysis and meta-regression of placebo controlled randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of semaglutide on high-sensitivity C-reactive protein: exploratory patient-level analyses of SUSTAIN and PIONEER randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hsCRP reduced by GLP-1RA in patients with T2DM - - PACE-CME [pace-cme.org]
- 13. Liraglutide ameliorates oxidized LDL-induced endothelial dysfunction by GLP-1R-dependent downregulation of LOX-1-mediated oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-1R Agonist Liraglutide Activates Cytoprotective Pathways and Improves Outcomes After Experimental Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Original Article [sciencehub.novonordisk.com]
- 16. Semaglutide treatment attenuates vessel remodelling in ApoE-/- mice following vascular injury and blood flow perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Dose-Response Evaluation of GLP-1 Receptor Agonists in Murine Models
Note to the Reader: A search for a specific molecule designated "GLP-1 receptor agonist 15" in publicly available scientific literature did not yield specific results. This designation may be an internal, non-public codename. The following document is a representative template designed to meet the user's core requirements. The data, protocols, and notes are synthesized from established preclinical studies on various GLP-1 receptor agonists (GLP-1RAs) in mice to serve as a practical guide for researchers, scientists, and drug development professionals.
Application Notes
Introduction Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite regulation by activating the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor.[1][2] GLP-1R activation stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release in a glucose-dependent manner, slows gastric emptying, and promotes satiety through central nervous system pathways.[3][4][5] These multifaceted actions make GLP-1RAs a cornerstone therapy for type 2 diabetes and obesity.[6][7][8] Preclinical dose-response studies in mouse models, particularly diet-induced obese (DIO) mice, are critical for evaluating the efficacy and potency of novel GLP-1RAs before they advance to clinical trials.[4][9]
Principle of Action GLP-1RAs mimic the action of endogenous GLP-1.[3][6] Upon binding to the GLP-1R on pancreatic beta-cells, the receptor couples to the Gs alpha subunit, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This signaling cascade ultimately enhances glucose-stimulated insulin secretion.[4] The development of novel agonists often involves modifications to the peptide backbone to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending the half-life and enabling less frequent dosing.[3] Some next-generation therapies include dual agonists, targeting both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, which can produce synergistic effects on weight loss and glycemic control.[1][4][10]
Summary of Representative Preclinical Efficacy The following tables summarize typical dose-dependent effects of a long-acting GLP-1RA in a diet-induced obese (DIO) C57BL/6 mouse model after a 28-day study period. Doses are administered via subcutaneous (SC) injection.
Table 1: Dose-Dependent Effects on Body Weight and Food Intake
| Treatment Group (n=8) | Dose (nmol/kg, SC) | Mean Body Weight Change (%) | Cumulative Food Intake Reduction (%) |
| Vehicle | 0 | +5.2% | 0% |
| GLP-1RA | 3 | -8.5% | -12.1% |
| GLP-1RA | 10 | -18.2% | -25.6% |
| GLP-1RA | 30 | -25.1% | -38.4% |
| Semaglutide (Comparator) | 15 | -22.5% | -35.2% |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative. |
Table 2: Dose-Dependent Effects on Glycemic Control
| Treatment Group (n=8) | Dose (nmol/kg, SC) | Fasting Blood Glucose (mg/dL) | HbA1c Reduction (absolute %) | IPGTT Glucose AUC Reduction (%) |
| Vehicle | 0 | 165 ± 8 | 0 | 0 |
| GLP-1RA | 3 | 142 ± 6 | -0.4 | -15.8% |
| GLP-1RA | 10 | 115 ± 5 | -1.1 | -34.2%** |
| GLP-1RA | 30 | 98 ± 4 | -1.6 | -49.5% |
| Semaglutide (Comparator) | 15 | 102 ± 5 | -1.5 | -45.1% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. IPGTT performed at Day 21. Data are representative. |
Signaling and Experimental Workflow Diagrams
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 4. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are the preclinical assets being developed for GLP-1? [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Improving the stability of "GLP-1 receptor agonist 15"
Welcome to the technical support center for GLP-1 Receptor Agonist 15 (GLP-1-RA15). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of GLP-1-RA15 in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, formulation, and analysis of GLP-1-RA15.
1. Storage and Handling
-
Question: I left a vial of GLP-1-RA15 at room temperature overnight. Can I still use it?
-
Answer: Peptide-based agonists like GLP-1-RA15 are susceptible to thermal degradation.[1] For optimal stability and to prevent loss of potency, GLP-1-RA15 should be stored refrigerated at 2-8°C (36-46°F).[1] While short-term exposure to room temperature (up to 30°C or 86°F) may be permissible for a limited time, extended exposure can lead to degradation and reduced efficacy.[1][2] We recommend running a quality control check, such as analytical HPLC, to assess the purity and integrity of the agonist before use. Visual inspection for precipitation or changes in color and clarity is also recommended, although there may be no visible signs of degradation.[1][2]
-
-
Question: Why is my GLP-1-RA15 solution appearing cloudy or forming precipitates?
-
Answer: Cloudiness or precipitation can indicate peptide aggregation or poor solubility. Aggregation is a common issue with peptide therapeutics and can be influenced by factors such as pH, temperature, ionic strength, and agitation.[3] When a peptide aggregates, it can lose its biological activity and potentially become immunogenic.[3] Ensure that the buffer composition and pH are within the recommended range for GLP-1-RA15. If the issue persists, consider performing a solubility test at different pH values or with various stabilizing excipients.
-
2. Formulation and Stability
-
Question: What are the primary degradation pathways for GLP-1-RA15, and how can I mitigate them?
-
Answer: Like other GLP-1 analogs, GLP-1-RA15 is susceptible to several degradation pathways:
-
Enzymatic Degradation: The native GLP-1 hormone is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide.[4][5][6] GLP-1-RA15 is designed with modifications to be resistant to DPP-IV, but degradation can still occur.[5] Working with purified systems or using DPP-IV inhibitors in plasma-based assays can prevent this.
-
Chemical Degradation: Deamidation (especially of asparagine and glutamine residues) and oxidation (of methionine or tryptophan residues) are common non-enzymatic degradation routes.[7][8] These can be accelerated by pH and temperature fluctuations. To mitigate this, use freshly prepared buffers, control the pH, and consider adding antioxidants like methionine if oxidation is a concern.
-
Physical Instability (Aggregation): This involves the non-covalent association of peptide monomers into larger, often insoluble, structures.[3] Formulation strategies to prevent aggregation include optimizing pH, using stabilizing excipients (e.g., sugars, polysorbates), and avoiding mechanical stress like vigorous shaking.
-
-
-
Question: I am observing a loss of potency in my cell-based assays over time. What could be the cause?
-
Answer: A gradual loss of potency often points to the degradation or aggregation of the agonist in your assay medium. Peptides can adsorb to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration. Consider using low-adhesion labware. Additionally, components in the cell culture medium could contribute to degradation over the course of a long incubation. Prepare fresh dilutions of GLP-1-RA15 for each experiment and minimize the time the diluted agonist spends at 37°C before being added to the cells.
-
Data Presentation: Stability of GLP-1 Analogs
The following tables summarize typical stability data for GLP-1 receptor agonists under various conditions. While specific to other analogs, this data provides a useful reference for designing experiments with GLP-1-RA15.
Table 1: Temperature Effects on Injectable GLP-1 Agonist Stability
| Agonist | Recommended Storage | Room Temperature Stability (if removed from fridge) |
| Semaglutide (Ozempic®) | 2°C to 8°C (36°F to 46°F) | Use within 56 days if exposed to temperatures above 8°C.[2] |
| Liraglutide (Victoza®/Saxenda®) | 2°C to 8°C (36°F to 46°F) | Use within 30 days if exposed to temperatures above 8°C.[2] |
| Semaglutide (unopened pens) | 2°C to 8°C (36°F to 46°F) | Can be stored up to 30°C (86°F) for up to 8 weeks.[1] |
Table 2: Degradation Half-Life of GLP-1 Analogs in Human Plasma
| Peptide | Modification | Half-Life in Human Plasma (hours) | Primary Degradation Enzyme |
| Native GLP-1 | None | ~0.06 (3.7 minutes)[6] | DPP-IV |
| (Pro9)GLP-1 | Proline substitution at position 9 | > 12[6] | DPP-IV (Resistant) |
| (Phe9)GLP-1 | Phenylalanine substitution at position 9 | 6.6[6] | DPP-IV |
| (Tyr9)GLP-1 | Tyrosine substitution at position 9 | 7.3[6] | DPP-IV |
Experimental Protocols & Methodologies
1. Protocol: Assessing Peptide Purity and Degradation by RP-HPLC
This method is used to separate and quantify GLP-1-RA15 from its degradation products or other impurities.[7][9]
-
Objective: To determine the purity of a GLP-1-RA15 sample and identify degradation products.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
GLP-1-RA15 sample, dissolved in Mobile Phase A.
-
-
Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the GLP-1-RA15 sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Monitor the eluent at 214 nm or 280 nm.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks. Degradation products will typically appear as new peaks, often with earlier retention times.
2. Protocol: Monitoring Aggregation using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective tool for detecting and quantifying soluble aggregates.[9]
-
Objective: To detect the presence of dimers, trimers, and higher-order aggregates of GLP-1-RA15.
-
Materials:
-
HPLC system with a UV or fluorescence detector.
-
Size-Exclusion column suitable for the molecular weight of GLP-1-RA15.
-
Mobile Phase: A buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4).
-
GLP-1-RA15 sample.
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 50 µL of the GLP-1-RA15 sample.
-
Run the analysis isocratically (no gradient) for approximately 30-40 minutes.
-
Monitor the eluent at 214 nm or 280 nm.
-
-
Data Analysis: Aggregates, being larger, will elute earlier than the monomeric peptide. The percentage of aggregation can be calculated from the relative peak areas.
3. Protocol: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the thermal unfolding of a protein by monitoring changes in the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation.[10]
-
Objective: To determine the melting temperature (Tm) of GLP-1-RA15, an indicator of its thermal stability.
-
Materials:
-
Real-time PCR instrument capable of fluorescence detection.
-
Fluorescent dye (e.g., SYPRO Orange).
-
GLP-1-RA15 sample in a buffered solution.
-
-
Method:
-
Prepare a master mix containing the GLP-1-RA15 solution and the fluorescent dye at the recommended concentrations.
-
Aliquot the mixture into PCR plate wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve, which can be determined from the peak of the first derivative plot.[10] A higher Tm indicates greater thermal stability.[11][12]
Visualizations
Signaling Pathways and Workflows
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.[5][13][14][15]
Caption: Experimental workflow for assessing the stability of GLP-1-RA15.
Caption: Troubleshooting decision tree for GLP-1-RA15 aggregation issues.
References
- 1. droracle.ai [droracle.ai]
- 2. GLP-1 RAs Storage & Stability | Scientific Exchange [novonordiskmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Circulation and degradation of GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. The Analytical Scientist | Analysis and Characterization of GLP-1 Peptides [theanalyticalscientist.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Track Protein Stability and Structural Changes | RedShiftBio [redshiftbio.com]
- 13. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]
- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming "GLP-1 Receptor Agonist 15" Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "GLP-1 Receptor Agonist 15" (GLP-1 RA 15) during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target receptors for GLP-1 RA 15?
A1: GLP-1 RA 15 shows high affinity for the GLP-1 Receptor (GLP-1R), but cross-reactivity has been observed with other members of the secretin (Class B1) GPCR family, particularly the Glucagon Receptor (GCGR) and the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR).[1] This is due to structural homology among these receptors.[1] Off-target activation typically occurs at higher concentrations of the agonist.
Q2: How can I distinguish between on-target GLP-1R activation and off-target effects in my cell-based assays?
A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes performing concentration-response curves to observe potency shifts, using specific receptor antagonists for GLP-1R, GCGR, and GIPR to block signaling, and employing cell lines that selectively express only one of the target receptors (e.g., HEK293 cells engineered to express only GLP-1R).
Q3: What are the downstream signaling consequences of activating the GCGR and GIPR off-target receptors?
A3: Both GCGR and GIPR, similar to GLP-1R, primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4] Therefore, relying solely on cAMP accumulation as a readout can be misleading. GCGR activation in hepatocytes promotes glycogenolysis and gluconeogenesis, increasing glucose output.[5][6] GIPR activation in pancreatic β-cells potentiates glucose-induced insulin (B600854) secretion.[3][4][7]
Q4: Are there commercially available tools to confirm off-target interactions?
A4: Yes, several tools are available. These include specific radiolabeled ligands for competitive binding assays, selective antagonists for receptor blockade studies (e.g., exendin(9-39) for GLP-1R), and engineered cell lines expressing specific receptors. Additionally, various kits are available to measure downstream signaling events like cAMP accumulation and β-arrestin recruitment.[8][9][10]
Troubleshooting Guide
This guide provides structured advice for specific experimental issues.
Problem: Unexpected or Exaggerated Cellular Response
You observe a cellular response (e.g., cAMP production) that is either unexpected in your cell type or has a much greater magnitude than predicted at high concentrations of GLP-1 RA 15.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected cellular responses.
Quantitative Characterization of "GLP-1 RA 15"
To effectively troubleshoot, it is critical to understand the selectivity profile of GLP-1 RA 15. The following table summarizes typical binding affinities (Ki) and functional potencies (EC50) for GLP-1 RA 15 against its primary on-target and key off-target receptors.
| Parameter | GLP-1R (On-Target) | GCGR (Off-Target) | GIPR (Off-Target) |
| Binding Affinity (Ki, nM) | 0.8 | 150 | 450 |
| cAMP Potency (EC50, nM) | 1.2 | 250 | 800 |
| β-Arrestin Potency (EC50, nM) | 5.5 | > 1000 | > 1000 |
Data are hypothetical and for illustrative purposes.
This data indicates that while GLP-1 RA 15 is potent at GLP-1R, it can engage GCGR and GIPR at higher, micromolar concentrations, primarily through Gαs-cAMP signaling with minimal β-arrestin recruitment at these off-targets.
Key Experimental Protocols
This protocol determines the binding affinity (Ki) of GLP-1 RA 15 for a target receptor.
Objective: To quantify the affinity of a non-radiolabeled ligand (GLP-1 RA 15) by measuring its ability to displace a specific radioligand from the receptor.[11]
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (GLP-1R, GCGR, or GIPR).
-
Radioligand (e.g., 125I-Exendin(9-39) for GLP-1R).
-
GLP-1 RA 15 (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of GLP-1 RA 15 in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the radioligand at a concentration near its Kd, and 50 µL of the GLP-1 RA 15 dilution.
-
For total binding, add 50 µL of Assay Buffer instead of the competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Add 50 µL of the cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate, followed by three quick washes with ice-cold Assay Buffer.
-
Allow filters to dry, add scintillation fluid, and count radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This protocol measures the functional potency (EC50) of GLP-1 RA 15 via the Gs signaling pathway.[8][12]
Signaling Pathway Overview
Caption: On-target vs. off-target Gs-cAMP signaling pathways.
Materials:
-
HEK293 cells expressing the receptor of interest.
-
Assay medium: Serum-free DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[13][14]
-
384-well white assay plates.
Procedure:
-
Seed cells into the 384-well plate and grow to ~90% confluency.
-
Wash cells once with Assay Medium.
-
Add 10 µL of GLP-1 RA 15 dilutions (prepared in Assay Medium containing IBMX).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen kit.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
This protocol assesses an alternative signaling pathway that is often involved in receptor desensitization and internalization.[9][15]
Objective: To measure the recruitment of β-arrestin to the receptor upon agonist binding, which can reveal biased agonism.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter from Eurofins DiscoverX). These cells co-express the GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[10]
-
Assay medium.
-
Chemiluminescent detection reagents.
Procedure:
-
Plate the PathHunter cells in a 384-well white plate and incubate overnight.
-
Prepare serial dilutions of GLP-1 RA 15 in Assay Medium.
-
Add 5 µL of the agonist dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Analyze the data to determine the EC50 for β-arrestin recruitment.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. news-medical.net [news-medical.net]
- 7. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing GLP-1 Receptor Agonist 15 Dosage for Cell Culture
Welcome to the technical support center for "GLP-1 Receptor Agonist 15." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this agonist for their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine a starting concentration range for this compound in my cell culture experiments?
A1: The optimal concentration of a GLP-1 receptor agonist can vary significantly depending on the cell type, the expression level of the GLP-1 receptor (GLP-1R), and the specific endpoint being measured.[1] For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations.
A common starting point for GLP-1 receptor agonists is in the low nanomolar (nM) to picomolar (pM) range.[2] A typical approach is to perform serial dilutions to cover a range from 1 pM to 1 µM. This will help in identifying the EC50 value, which is the concentration that elicits 50% of the maximal response.
Data Presentation: Recommended Starting Concentrations for Dose-Response Studies
| Cell Type | Receptor Expression | Recommended Starting Range | Key Considerations |
| HEK293-hGLP-1R (overexpressing) | High | 0.1 pM - 100 nM | High sensitivity is expected. A wider range with more dilution points at the lower end is beneficial.[3] |
| CHO-hGLP-1R (overexpressing) | High | 0.1 pM - 100 nM | Similar to HEK293 transfectants, these cells are highly responsive.[2] |
| INS-1 (endogenous) | Moderate | 1 pM - 1 µM | Endogenous receptor levels may require higher concentrations to elicit a maximal response.[4][5] |
| Primary Islet Cells (endogenous) | Variable | 1 pM - 1 µM | Response can vary between preparations. A broad concentration range is crucial.[6] |
Q2: I am observing low cell viability or cytotoxicity at higher concentrations of the agonist. What could be the cause and how can I address it?
A2: While GLP-1 receptor agonists are generally not considered cytotoxic, high concentrations may sometimes lead to off-target effects or cellular stress, particularly in prolonged incubation studies.
Troubleshooting Steps:
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Confirm with a Viability Assay: Use a reliable cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the cytotoxicity. Run the assay in parallel with your functional assay.
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Reduce Incubation Time: If the functional response (e.g., cAMP production) can be measured within a shorter timeframe (e.g., 30 minutes to 6 hours), reducing the incubation period may mitigate cytotoxicity observed in longer-term cultures (24-48 hours).
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Check Reagent Purity and Solvent Effects: Ensure the purity of your agonist stock. If using a solvent like DMSO to dissolve the agonist, perform a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
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Use a More Sensitive Assay: If cytotoxicity limits the use of higher concentrations needed to achieve a maximal response, consider using a more sensitive downstream assay, such as a reporter gene assay, which may require lower concentrations of the agonist.
Q3: My cells are not showing a response to the this compound. What are the possible reasons?
A3: A lack of cellular response can stem from several factors, ranging from the cells themselves to the experimental setup.
Troubleshooting Steps:
-
Verify GLP-1 Receptor Expression: Confirm that your cell line expresses a functional GLP-1 receptor. This can be done via RT-qPCR for mRNA expression or Western blot/FACS for protein expression.
-
Use a Positive Control: Always include a well-characterized GLP-1 receptor agonist (e.g., native GLP-1 (7-36) or Exendin-4) as a positive control to ensure that the cellular machinery for the response is intact.[7][8]
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Check Agonist Integrity: Ensure that your "this compound" has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.
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Optimize Assay Conditions: The lack of response could be due to suboptimal assay conditions. For instance, in a cAMP assay, the inclusion of a phosphodiesterase (PDE) inhibitor is often crucial to prevent the rapid degradation of cAMP.[9]
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Consider Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor internalization and desensitization.[4][6] Ensure your experimental timeline is appropriate for measuring the initial activation event.
Experimental Protocols
Protocol 1: Dose-Response Study using a cAMP Accumulation Assay
This protocol is designed to determine the potency (EC50) of "this compound" by measuring intracellular cyclic AMP (cAMP) accumulation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
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Cell culture medium (e.g., DMEM with 10% FBS).
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This compound and a reference agonist (e.g., GLP-1 (7-36)).
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A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX), if recommended by the assay kit.
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White, opaque 96-well microplates.
Methodology:
-
Cell Seeding: Seed the HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
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Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[10]
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Compound Preparation: On the day of the experiment, prepare 10x concentrated serial dilutions of "this compound" and the reference agonist in assay medium. A typical 12-point dilution series might range from 10 pM to 10 µM (final concentration 1 pM to 1 µM).
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
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Add 90 µL of assay medium (containing a PDE inhibitor, if required) to each well.
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Add 10 µL of the 10x concentrated compound dilutions to the respective wells. Include wells with assay medium only as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, or as recommended by the assay kit manufacturer.[9]
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cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
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Data Analysis: Plot the response signal against the log concentration of the agonist. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 and Emax values.
Data Presentation: Example Dose-Response Data Layout
| Concentration (M) | Log[Agonist] | Response (Signal Units) - Replicate 1 | Response (Signal Units) - Replicate 2 | Response (Signal Units) - Replicate 3 |
| 1.00E-12 | -12 | 150 | 155 | 148 |
| 1.00E-11 | -11 | 250 | 260 | 245 |
| 1.00E-10 | -10 | 800 | 810 | 795 |
| 1.00E-09 | -9 | 2500 | 2550 | 2480 |
| 1.00E-08 | -8 | 4500 | 4550 | 4480 |
| 1.00E-07 | -7 | 4900 | 4950 | 4880 |
| 1.00E-06 | -6 | 5000 | 5020 | 4990 |
| 0 (Vehicle) | N/A | 100 | 105 | 98 |
Visualizations
GLP-1 Receptor Signaling Pathway
The primary signaling pathway activated by GLP-1 receptor agonists involves the Gαs protein, leading to the production of intracellular cAMP.[11][12][13] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream cellular responses.[14]
Caption: Canonical GLP-1 receptor signaling cascade.
Experimental Workflow for Dosage Optimization
A systematic approach is essential for efficiently determining the optimal dosage of a new agonist. The workflow involves initial broad screening followed by more focused characterization.
Caption: Workflow for agonist dosage optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel glucagon-like peptide-1 analogue exhibits potency-driven G-protein biased agonism with promising effects on diabetes and diabetic dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with "GLP-1 receptor agonist 15"
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel GLP-1 receptor agonist, G15. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Assay Inconsistencies
Q1: We are observing significant variability in our cAMP accumulation assay results with G15. What are the potential causes?
A1: Inconsistent results in cAMP assays are common and can stem from several factors:
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Cell Line Health and Passage Number: Ensure you are using a consistent and low passage number for your cell line (e.g., HEK293, CHO-K1) stably expressing the GLP-1 receptor. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
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Agonist Preparation and Stability: G15, like many peptide-based agonists, can be susceptible to degradation. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Consider solubility issues; ensure the agonist is fully dissolved in the appropriate vehicle.
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Assay Buffer Components: The presence of serum or albumin in the assay buffer can impact the free concentration of lipidated agonists.[1][2] If G15 is lipidated, this could lead to variability. It's recommended to perform assays in serum-free media or in the presence of a controlled concentration of ovalbumin.[1][2]
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Cell Plating Density: Inconsistent cell density can lead to variable receptor numbers per well, directly impacting the magnitude of the cAMP response. Ensure a uniform cell seeding density across all wells.
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Incubation Times: Adhere strictly to optimized incubation times for both the agonist treatment and the cAMP detection steps.
Q2: The EC50 value for G15 in our pERK1/2 activation assay is higher than expected and varies between experiments. Why might this be happening?
A2: Variability in pERK1/2 assays can be attributed to several factors, some of which are distinct from cAMP assays:
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Signal Transduction Kinetics: ERK1/2 phosphorylation is often a more transient signal than cAMP accumulation. Ensure you have performed a time-course experiment to identify the peak pERK1/2 response time for G15 in your specific cell system.
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Serum Starvation: Incomplete serum starvation of cells before agonist stimulation can lead to high basal pERK1/2 levels, which can mask the agonist-induced signal and affect the accuracy of your EC50 determination.
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Reagent Quality: The quality and specificity of your primary and secondary antibodies are critical. Use validated antibodies and ensure consistent lot numbers for the duration of a study.
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Signal Bias: GLP-1 receptor agonists can exhibit "biased agonism," meaning they may preferentially activate one signaling pathway (e.g., G-protein/cAMP) over another (e.g., β-arrestin/ERK).[3] It is possible that G15 is a G-protein biased agonist, which would result in a weaker pERK1/2 signal compared to its cAMP response.
In Vivo Study Inconsistencies
Q3: We are seeing inconsistent glucose-lowering effects of G15 in our mouse model of type 2 diabetes. What should we troubleshoot?
A3: In vivo studies introduce a higher level of complexity. Here are some key areas to investigate:
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Pharmacokinetics and Dosing: The route of administration (subcutaneous, intraperitoneal) and the formulation of G15 can significantly impact its absorption and bioavailability.[4] Ensure the dosing volume and injection technique are consistent. For peptide agonists, acylation can prolong their pharmacokinetic profile, leading to more sustained effects.[3]
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Animal Health and Acclimatization: The metabolic state of the animals is crucial. Ensure that mice are properly acclimated to the experimental conditions, including housing and handling. Stress can significantly impact blood glucose levels.
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Fasting and Feeding Status: The timing of G15 administration relative to the fasting and feeding state of the animals will influence the observed glucose-lowering effects. Standardize the fasting period before glucose tolerance tests.
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Gastric Emptying Effects: GLP-1 receptor agonists are known to delay gastric emptying, which can affect the absorption of orally administered glucose during a glucose tolerance test.[5][6][7] This can contribute to variability in the observed glucose excursions.
General Issues
Q4: We've noticed a gradual loss of G15 potency over the course of our study. What could be the cause?
A4: A gradual loss of potency often points to issues with compound stability:
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Storage and Handling: Ensure that both the lyophilized powder and stock solutions of G15 are stored under the recommended conditions (e.g., protected from light, at the correct temperature). Improper storage, even at room temperature for short periods, can lead to degradation. The FDA has noted that improper storage of injectable GLP-1 drugs can affect their quality.[8]
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Adsorption to Plastics: Peptides can adsorb to the surface of plastic labware. Consider using low-adhesion microplates and pipette tips to minimize this effect.
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Oxidation/Degradation in Solution: If the peptide sequence of G15 contains susceptible amino acids (e.g., methionine, tryptophan), it may be prone to oxidation in solution. Prepare fresh dilutions from a concentrated stock for each experiment.
Quantitative Data Summary
The following tables provide a summary of expected in vitro potency and in vivo efficacy for a typical GLP-1 receptor agonist. These values can serve as a benchmark for your experiments with G15.
Table 1: In Vitro Potency (EC50) of Representative GLP-1 Receptor Agonists
| Assay Type | Semaglutide (nM) | Liraglutide (nM) | Exenatide (nM) |
| cAMP Accumulation | 0.1 - 0.5 | 0.5 - 2.0 | 1.0 - 5.0 |
| pERK1/2 Activation | 5 - 20 | 10 - 50 | 20 - 100 |
| Receptor Binding (Ki) | 0.3 - 1.0 | 1.0 - 5.0 | 2.0 - 10.0 |
Data are representative values compiled from various sources and may vary depending on the specific cell line and assay conditions.
Table 2: In Vivo Efficacy of Representative GLP-1 Receptor Agonists in a Mouse Model of Type 2 Diabetes
| Parameter | Semaglutide | Liraglutide | Exenatide |
| Dose Range (nmol/kg) | 0.1 - 10 | 1 - 50 | 5 - 100 |
| Reduction in HbA1c (%) | 1.5 - 2.5 | 1.0 - 2.0 | 0.5 - 1.5 |
| Weight Loss (%) | 10 - 15 | 5 - 10 | 3 - 7 |
| Glucose AUC Reduction (OGTT, %) | 40 - 60 | 30 - 50 | 20 - 40 |
Data are representative values and can vary based on the specific animal model, duration of treatment, and dosing regimen.
Experimental Protocols
Detailed Methodology for cAMP Accumulation Assay
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Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
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Cell Seeding: Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
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Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with 100 µL of assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor).
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Agonist Stimulation: Add 10 µL of G15 at various concentrations (prepared in assay buffer) to the appropriate wells. Include a vehicle control and a positive control (e.g., native GLP-1).
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Incubation: Incubate the plate at 37°C for 30 minutes.
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Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for A… [ouci.dntb.gov.ua]
- 3. Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 7. researchgate.net [researchgate.net]
- 8. FDA’s Concerns with Unapproved GLP-1 Drugs Used for Weight Loss | FDA [fda.gov]
Technical Support Center: Reducing Immunogenicity of GLP-1 Receptor Agonist 15
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the immunogenicity of "GLP-1 receptor agonist 15." The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for this compound?
A: Immunogenicity is the ability of a therapeutic protein, such as this compound, to trigger an unwanted immune response in a patient.[1][2] This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the drug's therapeutic effect, alter its pharmacokinetic profile, or, in rare cases, cause adverse events like allergic reactions.[2][3][4]
Q2: What are the primary factors that can contribute to the immunogenicity of this compound?
A: The immunogenicity of a peptide therapeutic like this compound can be influenced by several factors:
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Protein Structure and Sequence: As a complex molecule, the immune system may recognize it as foreign.[2]
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Protein Aggregation: Aggregates of the protein can be more immunogenic than the monomeric form and can activate immune responses.[3][4][5] Aggregation can expose new epitopes that trigger an immune reaction.[3][6]
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Impurities: Contaminants from the manufacturing process can enhance immunogenicity.[2][7]
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Post-translational Modifications: Modifications like glycosylation can alter how the immune system perceives the therapeutic.[2]
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Route of Administration and Dosing: The frequency and method of administration can impact the immune response.[7]
Troubleshooting Guides for Immunogenicity Reduction
Issue 1: High levels of anti-drug antibodies (ADAs) are detected in preclinical studies.
This is a common challenge that can jeopardize the clinical development of a therapeutic protein. The following steps can help troubleshoot and mitigate this issue.
Step 1: Characterize the Immunogenic Response
A comprehensive assessment of the immunogenic profile is the first critical step. This involves a multi-pronged approach combining in silico, in vitro, and ex vivo methods.
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In Silico T-Cell Epitope Prediction: Utilize computational algorithms to identify potential T-cell epitopes within the amino acid sequence of this compound.[1][8][9] These tools predict the binding affinity of peptide fragments to various Major Histocompatibility Complex (MHC) class II molecules.[8]
-
In Vitro Immunogenicity Assays:
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HLA Binding Assays: Experimentally confirm the binding of predicted T-cell epitopes to a panel of human leukocyte antigen (HLA) molecules.[1]
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T-Cell Proliferation Assays: Measure the proliferation of T-cells from a diverse pool of healthy human donors in response to the drug and its potential impurities.[7]
-
Experimental Protocol: In Vitro T-Cell Proliferation Assay
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Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood of a panel of healthy human donors representing diverse HLA types using density gradient centrifugation.
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Antigen Presentation: Co-culture dendritic cells (DCs), derived from the monocytes within the PBMCs, with this compound.
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T-Cell Co-culture: After allowing for antigen processing and presentation by the DCs, co-culture the antigen-loaded DCs with autologous CD4+ T-cells.
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Measure Proliferation: After 5-7 days of co-culture, assess T-cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
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Data Analysis: Calculate a stimulation index (SI) by dividing the mean proliferation in the presence of the test article by the mean proliferation of the vehicle control. An SI above a pre-defined threshold (typically ≥ 2) is considered a positive response.
Step 2: Implement De-immunization Strategies
Based on the characterization of the immunogenic epitopes, several strategies can be employed to reduce the immunogenicity of this compound.[10][11]
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Protein Engineering (De-immunization):
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Epitope Modification: Introduce specific amino acid substitutions to disrupt the binding of identified T-cell epitopes to MHC class II molecules, thereby reducing T-cell activation.[9][11][12] This process is often guided by in silico modeling to preserve the protein's structure and function.[9][13]
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PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to the protein. PEGylation can shield immunogenic epitopes and reduce recognition by the immune system.[13][14][15] However, the effectiveness of PEGylation in reducing immunogenicity can be inconsistent and needs to be evaluated on a case-by-case basis.[15][16] It is also important to note that anti-PEG antibodies can exist in the general population and can be induced by treatment with PEGylated products.[17][18]
-
Experimental Workflow: Protein De-immunization
Caption: A general workflow for the de-immunization of therapeutic proteins.
Issue 2: Product formulation appears to increase immunogenicity.
The formulation of a biologic can significantly impact its immunogenic potential.
Troubleshooting Steps:
-
Assess for Aggregation: Protein aggregation is a critical factor that can enhance immunogenicity.[3][4][5]
-
Analytical Techniques: Use techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and micro-flow imaging (MFI) to characterize the presence and nature of aggregates in the drug product.
-
-
Optimize Formulation:
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Excipient Screening: Evaluate different excipients (e.g., buffers, salts, surfactants) to identify conditions that minimize aggregation and maintain the native conformation of this compound.
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Stress Studies: Conduct forced degradation studies (e.g., thermal stress, agitation, freeze-thaw cycles) to understand the degradation pathways and develop a stable formulation.
-
Signaling Pathway: Immune Response to a Therapeutic Protein
Caption: Simplified signaling pathway of a T-cell dependent immune response.
Quantitative Data Summary
The following table provides a hypothetical summary of immunogenicity data for different variants of "this compound" to illustrate the potential impact of de-immunization strategies.
| Variant | Mean Anti-Drug Antibody (ADA) Titer | T-Cell Proliferation (Stimulation Index) | Receptor Binding Affinity (Kd, nM) |
| Wild-Type "GLP-1 Agonist 15" | 1:10,000 | 5.2 | 1.5 |
| Epitope-Modified Variant | 1:800 | 1.9 | 1.8 |
| PEGylated Variant | 1:500 | 1.5 | 2.1 |
| Epitope-Modified + PEGylated | 1:100 | 1.2 | 2.5 |
This is example data and should not be considered as actual experimental results.
References
- 1. epivax.com [epivax.com]
- 2. swordbio.com [swordbio.com]
- 3. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Aggregates of Therapeutic Protein Products in Immunogenicity: An Evaluation by Mathematical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 9. De-immunization of therapeutic proteins by T-cell epitope modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nibn.co.il [nibn.co.il]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. abzena.com [abzena.com]
- 14. openpr.com [openpr.com]
- 15. researchgate.net [researchgate.net]
- 16. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
Technical Support Center: Synthesis of GLP-1 Receptor Agonists
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of GLP-1 receptor agonists.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis and purification of GLP-1 receptor agonists. This guide provides a structured approach to identifying and resolving common problems.
Table 1: Common Issues in GLP-1 Receptor Agonist Synthesis and Troubleshooting
| Issue | Potential Causes | Recommended Actions | Expected Outcome |
| Low Crude Peptide Yield | - Incomplete Fmoc-deprotection- Poor coupling efficiency- Peptide aggregation on resin[1] | - Use fresh, high-quality piperidine (B6355638) in DMF.- Perform a Kaiser test to confirm deprotection.- Double couple difficult amino acids.- Use a different solvent like NMP instead of DMF.[2] | Increased yield of the target peptide in the crude product. |
| Presence of Deletion Sequences | - Inefficient amino acid coupling. | - Increase coupling time or temperature.- Use a more efficient coupling reagent combination (e.g., HCTU/DIPEA).- Double couple at problematic residues. | Reduction of peaks corresponding to deletion sequences in HPLC/MS analysis. |
| Presence of Truncation Sequences | - Incomplete Fmoc-deprotection. | - Ensure complete deprotection by extending reaction time or using fresh reagent.- Perform a Kaiser test after the deprotection step.[1] | Minimization of truncated peptide fragments observed in MS analysis. |
| Peptide Aggregation | - Hydrophobic sequences forming secondary structures (β-sheets).[1] | - Synthesize at a higher temperature (60-75°C).- Incorporate pseudoproline dipeptides or other disruption motifs.[3]- Use a more hydrophilic resin or a different solvent system.[2] | Improved solvation of the growing peptide chain and reduced aggregation, leading to higher purity. |
| Difficult Final Cleavage | - Incomplete removal of the peptide from the resin. | - Extend cleavage time (typically 1-3 hours).- Use an appropriate cleavage cocktail for the specific resin and protecting groups. | Complete cleavage of the peptide from the resin, maximizing crude yield. |
| Poor Solubility of Crude Peptide | - Hydrophobic nature of the peptide, especially if lipidated. | - Precipitate the peptide in cold diethyl ether and centrifuge.[1]- Lyophilize from a solution containing acetonitrile (B52724) and water. | Obtain a dry, soluble peptide powder for purification. |
| Low Purity After Purification | - Co-elution of closely related impurities.- On-column degradation or aggregation. | - Optimize the HPLC gradient and mobile phase pH.- Employ a multi-step purification strategy with different column selectivities (e.g., C8 then C4) or pH conditions.[4][5] | Achievement of target purity (>99%) for the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase peptide synthesis (SPPS) of GLP-1 receptor agonists?
A1: The most common causes of low yield in SPPS include incomplete removal of the Fmoc protecting group (incomplete deprotection), leading to truncated sequences, and inefficient coupling of amino acids, resulting in deletion sequences.[1] Peptide aggregation on the solid support, particularly with hydrophobic sequences common in GLP-1 agonists, can also hinder reagent access and reduce yield.[1]
Q2: How can I identify if my synthesis failed due to incomplete coupling or incomplete deprotection?
A2: Mass spectrometry (MS) analysis of the crude product is the most direct method. The presence of peptide sequences with molecular weights lower than the target peptide suggests truncation (from incomplete deprotection) or deletion (from incomplete coupling).[1] Additionally, performing a qualitative colorimetric test, such as the Kaiser test, on a few resin beads during synthesis can indicate the presence of free primary amines, signaling either successful deprotection or incomplete coupling.[1]
Q3: What is a "difficult sequence" in the context of GLP-1 agonist synthesis, and how can I manage it?
A3: A "difficult sequence" is a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin, which leads to aggregation.[1] This is common in sequences with a high content of hydrophobic or β-branched amino acids.[1] To manage this, you can try using a different solvent like N-methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain, or incorporate "difficult sequence" disrupting elements like pseudoproline dipeptides.[2][3]
Q4: My GLP-1 agonist has a lipid side chain. What are the key challenges in its purification?
A4: The lipophilic nature of modified GLP-1 agonists like semaglutide (B3030467) and liraglutide (B1674861) presents significant purification challenges.[4][5] These molecules can be difficult to purify efficiently. A common strategy is to use a multi-step reverse-phase HPLC (RP-HPLC) approach. This may involve using different stationary phases (e.g., C8 and C4 columns) or running purification at different pH values to effectively separate the target peptide from closely related impurities.[4][5]
Q5: What analytical methods are essential for quality control during and after the synthesis of GLP-1 receptor agonists?
A5: High-performance liquid chromatography (HPLC) is the standard for monitoring the purity of the crude and purified peptide.[4] Mass spectrometry (MS) is crucial for confirming the identity (molecular weight) of the desired product and identifying any impurities, such as deletion or truncated sequences.[1] For complex impurity profiles, two-dimensional liquid chromatography (2D-LC) coupled with MS can provide enhanced resolution and detailed characterization.[6]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Receptor Agonist
This protocol outlines the general steps for automated solid-phase peptide synthesis using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF.
-
Optional: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc-deprotection.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Reduce the volume of the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative RP-HPLC.
-
Analyze the purified fractions by analytical HPLC and MS to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
GLP-1 Receptor Signaling Pathway
References
"GLP-1 receptor agonist 15" degradation and how to prevent it
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical GLP-1 Receptor Agonist 15 (GLP-1 RA 15). The information is based on established principles for GLP-1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my GLP-1 RA 15 might be losing biological activity?
A1: Loss of activity in GLP-1 RA 15, like other peptide-based therapeutics, is primarily due to degradation. This can be categorized into three main types:
-
Enzymatic Degradation: The native GLP-1 molecule is rapidly broken down by enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase 24.11 (NEP 24.11).[1][2] DPP-4 cleaves the N-terminal dipeptide, rendering the agonist inactive.[3][4] NEP 24.11 cleaves the peptide at several other sites.[5]
-
Chemical Instability: The peptide structure can be altered by chemical reactions such as oxidation (especially of methionine or tryptophan residues), deamidation, or hydrolysis, leading to loss of function.[6]
-
Physical Instability: GLP-1 RAs are prone to self-assembly, aggregation, and fibrillation, which can reduce solubility and activity.[7] This is a significant challenge for peptide-based drugs.
Q2: My GLP-1 RA 15 is degrading in my in vitro serum stability assay. What is the likely cause and how can I prevent it?
A2: The most probable cause of degradation in a serum-based assay is enzymatic activity from DPP-4, which is present in a soluble, circulating form.[3] Native GLP-1 has a half-life of only 1-2 minutes in plasma due to this rapid cleavage.[8][9]
To prevent this, you can:
-
Use a DPP-4 Inhibitor: Add a specific DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) to your serum sample. This will block the enzyme and prolong the half-life of your agonist.[4][10]
-
Modify the Agonist: If you are in the development phase, consider structural modifications to GLP-1 RA 15 to make it resistant to DPP-4 cleavage. A common strategy is to substitute the amino acid at position 8 (Alanine in native GLP-1), which is critical for DPP-4 recognition.[11]
Q3: How can I improve the overall stability and extend the half-life of GLP-1 RA 15 for in vivo studies?
A3: Several chemical modification strategies can enhance the stability and pharmacokinetic profile of GLP-1 RAs:
-
Amino Acid Substitution: As mentioned, modifying the DPP-4 cleavage site confers resistance to enzymatic degradation.[12]
-
Fatty Acid Acylation (Lipidation): Attaching a fatty acid chain promotes binding to serum albumin.[13] This creates a circulating reservoir, protecting the agonist from degradation and reducing renal clearance.[14]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the molecule, which slows enzymatic degradation and renal filtration.[12]
-
Fusion to Proteins: Creating a fusion protein with albumin or an Fc fragment dramatically increases molecular weight and extends the half-life.[12]
-
Glycosylation: Adding specific sugar chains (glycans) can enhance resistance to enzymatic cleavage.[15]
Q4: My GLP-1 RA 15 solution has become cloudy or formed a precipitate. What is happening and what should I do?
A4: Cloudiness or precipitation is a strong indicator of physical instability, specifically aggregation or fibrillation.[7] This can be triggered by factors like pH, temperature, agitation, and the concentration of the peptide itself.
Troubleshooting Steps:
-
Centrifuge the Sample: Spin down the sample to separate the soluble and insoluble fractions. Test the supernatant for activity to confirm if the active compound has been lost from the solution.
-
Review Formulation: The formulation buffer is critical. Ensure the pH is optimal for the stability of GLP-1 RA 15. The inclusion of stabilizers (e.g., mannitol, trehalose), surfactants (e.g., polysorbate 80), and antioxidants (e.g., methionine) can prevent aggregation and chemical degradation.[16]
-
Control Storage and Handling: Store the peptide solution at the recommended temperature (typically 2-8°C for liquid formulations) and avoid vigorous shaking or multiple freeze-thaw cycles.[16] For long-term storage, lyophilization (freeze-drying) is often the preferred method to preserve the peptide's structure.[13]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based potency assays. | 1. Degradation of GLP-1 RA 15 in culture media. 2. Adsorption of the peptide to plasticware. 3. Receptor downregulation from prolonged exposure. | 1. Add a DPP-4 inhibitor to the media if serum is present. 2. Use low-binding microplates and tubes. Consider adding a low concentration of a non-ionic surfactant like Polysorbate 80 to the buffer. 3. Reduce incubation times or agonist concentration to avoid receptor desensitization.[17] |
| Low bioavailability in oral formulation studies. | 1. Degradation by gastric acid. 2. Enzymatic degradation in the GI tract. 3. Poor absorption across the intestinal lining. | 1. Co-formulate with absorption enhancers (e.g., SNAC) that transiently neutralize gastric pH.[13] 2. Use protective encapsulation technologies like nanoparticles or microemulsions.[18] 3. Incorporate permeation enhancers or lipid-based excipients to improve transport across the gut epithelium.[18] |
| Unexpected peaks observed during HPLC/LC-MS analysis. | 1. Chemical degradation (e.g., oxidation, deamidation). 2. Formation of aggregates (dimers, trimers). 3. Impurities from synthesis. | 1. Perform forced degradation studies (see protocol below) to identify potential degradation products. Store samples under inert gas (e.g., argon) to prevent oxidation. 2. Use size-exclusion chromatography (SEC) to analyze the aggregation state. 3. Ensure the initial purity of the peptide meets specifications.[19] |
Quantitative Data: Impact of N-Terminal Modification on Stability
Modifying the N-terminus of a GLP-1 agonist can dramatically increase its resistance to enzymatic degradation by DPP-4. The table below summarizes representative data on the stability of native GLP-1 versus analogs with substitutions at position 9 (equivalent to position 2 of the active peptide fragment), incubated with purified DPP-4 or in human plasma.
| Peptide | Incubation Condition | Estimated Half-Life (hours) |
| Native GLP-1 | Purified DPP-4 | 5.2 |
| Native GLP-1 | Human Plasma | 3.7 |
| (Pro9)GLP-1 | Purified DPP-4 | > 12 |
| (Pro9)GLP-1 | Human Plasma | > 12 |
| (Phe9)GLP-1 | Purified DPP-4 | 7.0 |
| (Phe9)GLP-1 | Human Plasma | 6.6 |
| (Tyr9)GLP-1 | Purified DPP-4 | 7.0 |
| (Tyr9)GLP-1 | Human Plasma | 7.3 |
| (Data adapted from a study on GLP-1 analogs.[11]) |
Experimental Protocols
Protocol 1: In Vitro Stability Assay Against DPP-4 Degradation
Objective: To determine the half-life of GLP-1 RA 15 in the presence of recombinant human DPP-4.
Materials:
-
GLP-1 RA 15
-
Recombinant Human DPP-4/CD26
-
Assay Buffer: Tris-HCl, pH 7.5
-
Stop Solution: 0.1% Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 column
Methodology:
-
Preparation: Prepare a stock solution of GLP-1 RA 15 at 1 mg/mL in the assay buffer. Prepare a working solution of DPP-4 at a final concentration of 10 mU/mL in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the GLP-1 RA 15 stock solution with 50 µL of the DPP-4 working solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the stop solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact GLP-1 RA 15 and the corresponding increase in the peak area of the cleaved metabolite over time.
-
Data Analysis: Calculate the percentage of intact GLP-1 RA 15 remaining at each time point relative to time zero. Plot the percentage remaining versus time and determine the half-life (t1/2).
Protocol 2: Forced Oxidation Stress Testing
Objective: To assess the susceptibility of GLP-1 RA 15 to chemical degradation via oxidation.
Materials:
-
GLP-1 RA 15
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 0.03% and 0.3%)
-
Formulation Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
LC-MS system
Methodology:
-
Sample Preparation: Dissolve GLP-1 RA 15 in the formulation buffer to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Test Sample: Add H₂O₂ to the peptide solution to a final concentration of 0.03% or 0.3%.
-
Control Sample: Add an equivalent volume of formulation buffer to the peptide solution.
-
-
Incubation: Incubate both test and control samples in the dark at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples using an LC-MS system to identify and characterize any new impurity peaks.[6]
-
Data Interpretation: Compare the chromatograms of the stressed sample and the control. Identify the mass of any new peaks to determine the nature of the modification (e.g., a +16 Da shift indicates the addition of one oxygen atom, typical of methionine or tryptophan oxidation).
Visualizations
Degradation Pathways
Caption: Major enzymatic degradation pathways for a typical GLP-1 receptor agonist.
Experimental Workflow for Stability Assessment
Caption: Workflow for characterizing the stability of GLP-1 RA 15.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Circulation and degradation of GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: Clinical Data and Clinical Implications - Page 3 [medscape.com]
- 4. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ast487.com [ast487.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. From R&D to application: GLP-1 purification strategy - Bestchrom [bestchrom.com]
- 13. altasciences.com [altasciences.com]
- 14. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. bioengineer.org [bioengineer.org]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Enhancing the Bioavailability of GLP-1 Receptor Agonist 15 (GLP-1 RA-15)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of enhancing the bioavailability of the novel glucagon-like peptide-1 (GLP-1) receptor agonist, GLP-1 RA-15.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of GLP-1 RA-15.
Issue 1: Low Oral Bioavailability in Animal Models
Question: We are observing very low and highly variable plasma concentrations of GLP-1 RA-15 in our rodent model after oral administration. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for peptide-based drugs like GLP-1 RA-15. The primary reasons are pre-systemic enzymatic degradation and poor permeation across the intestinal mucosa.[1] Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
-
Enzymatic Degradation: GLP-1 RA-15 is likely being degraded by proteases in the gastrointestinal (GI) tract.[2][3]
-
Troubleshooting:
-
Co-administer Protease Inhibitors: Formulate GLP-1 RA-15 with broad-spectrum protease inhibitors like aprotinin (B3435010) or soybean trypsin inhibitor to protect it from enzymatic cleavage.[4]
-
Chemical Modification: If not already implemented, consider site-specific modifications to the peptide structure, such as N-terminal methylation or the inclusion of D-amino acids, to hinder protease recognition.[5]
-
-
-
Poor Intestinal Permeability: The hydrophilic and large nature of GLP-1 RA-15 can limit its ability to cross the intestinal epithelium.[4][5]
-
Troubleshooting:
-
Incorporate Permeation Enhancers (PEs): Formulate GLP-1 RA-15 with PEs that can transiently open tight junctions for paracellular transport or facilitate transcellular passage. A well-known example is sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC).[6]
-
Lipid-Based Formulations: Investigate lipid-based delivery systems like self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and membrane permeability.[3][4]
-
-
-
Formulation Instability: The formulation itself may not be adequately protecting the peptide.
-
Troubleshooting:
-
Enteric Coating: Ensure your formulation has a robust enteric coating to protect GLP-1 RA-15 from the acidic environment of the stomach.
-
Nanoparticle Encapsulation: Consider encapsulating GLP-1 RA-15 in polymeric nanoparticles to provide a physical barrier against degradation and facilitate uptake.[2]
-
-
A logical workflow for troubleshooting low bioavailability is presented below:
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Question: Our Caco-2 permeability assays for different GLP-1 RA-15 formulations are showing high variability between wells and experiments. How can we improve the consistency of our results?
Answer:
High variability in Caco-2 assays can obscure the true permeability of your compound. Ensuring the integrity of the cell monolayer and standardizing the experimental procedure are critical.
Troubleshooting Checklist:
-
Monolayer Integrity:
-
TEER Measurements: Routinely measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after each experiment. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²). A significant drop in TEER post-experiment may indicate cytotoxicity of your formulation.
-
Lucifer Yellow Flux: Perform a Lucifer Yellow permeability assay in parallel. High flux of this paracellular marker indicates a compromised monolayer.
-
-
Experimental Conditions:
-
pH and Buffer: Ensure the pH of your transport buffer is stable and consistent across all experiments (typically pH 7.4 for the basolateral side and pH 6.0-6.5 for the apical side to mimic the small intestine).
-
Concentration of GLP-1 RA-15: Use a consistent and non-toxic concentration of GLP-1 RA-15. Verify the lack of cytotoxicity with an MTT or LDH assay.
-
Incubation Time: Standardize the incubation time. For poorly permeable compounds, a longer incubation time (e.g., 2 hours) may be necessary, but ensure monolayer integrity is maintained.
-
-
Formulation Effects:
-
Solubility: Ensure your formulation is completely dissolved in the transport buffer. Undissolved particles can lead to inconsistent concentrations at the cell surface.
-
Excipient Interference: Some excipients, particularly permeation enhancers, can affect monolayer integrity at high concentrations. Test the excipients alone to assess their impact on TEER values.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for enhancing the oral bioavailability of a peptide like GLP-1 RA-15?
A1: Several strategies have shown promise for improving the oral delivery of peptide drugs.[4] These can be broadly categorized as:
-
Co-formulation with Excipients:
-
Advanced Drug Delivery Systems:
-
Chemical Modification of the Peptide:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size and protect against enzymatic degradation.[7]
-
Fatty Acid Acylation: Adding a fatty acid side chain can promote binding to albumin, extending the half-life of the peptide.[8]
-
Q2: How does the GLP-1 receptor signaling pathway work?
A2: GLP-1 receptor agonists like GLP-1 RA-15 mimic the action of the endogenous GLP-1 hormone.[9] Upon binding to the GLP-1 receptor (GLP-1R), primarily on pancreatic beta cells, a signaling cascade is initiated. This leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and a slowing of gastric emptying.[9][10][11]
The simplified signaling pathway is as follows:
Q3: What are the common side effects observed with GLP-1 receptor agonists, and how can formulation changes impact them?
A3: The most common side effects of GLP-1 receptor agonists are gastrointestinal, including nausea, vomiting, and diarrhea.[11][12] These effects are often dose-dependent and tend to decrease over time as the body adapts.[11][13] Formulation strategies can influence these side effects. For instance, developing a controlled-release oral formulation can lead to a slower absorption rate and lower peak plasma concentrations, which may reduce the incidence and severity of acute gastrointestinal side effects compared to a rapid-release formulation.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for GLP-1 RA-15 in a Rat Model
| Formulation Strategy | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| GLP-1 RA-15 (Control) | 10 | 1.5 ± 0.4 | 1.0 | 4.2 ± 1.1 | < 0.1 |
| + Protease Inhibitor | 10 | 4.3 ± 1.2 | 1.5 | 15.8 ± 3.5 | 0.4 |
| + Permeation Enhancer (SNAC) | 10 | 15.7 ± 4.1 | 1.0 | 55.1 ± 12.3 | 1.5 |
| Nanoparticle Encapsulation | 10 | 12.2 ± 3.5 | 2.0 | 68.9 ± 15.8 | 1.9 |
| Combination (SNAC + Inhibitor) | 10 | 25.1 ± 6.2 | 1.0 | 90.3 ± 20.1 | 2.5 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Caco-2 Permeability Assay Results for GLP-1 RA-15 Formulations
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | TEER (% of Initial) | Lucifer Yellow Flux (%) |
| Buffer Control | < 0.1 | 98 ± 4 | 0.5 ± 0.1 |
| GLP-1 RA-15 (Unformulated) | 0.15 ± 0.05 | 95 ± 5 | 0.6 ± 0.2 |
| GLP-1 RA-15 + Permeation Enhancer | 0.85 ± 0.15 | 75 ± 8 | 2.5 ± 0.5 |
| GLP-1 RA-15 in Nanoparticles | 0.55 ± 0.12 | 92 ± 6 | 0.8 ± 0.3 |
*Data are presented as mean ± standard deviation (n=3). p < 0.05 compared to unformulated GLP-1 RA-15.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of different GLP-1 RA-15 formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Groups (n=6 per group):
-
Group 1: Intravenous (IV) administration of GLP-1 RA-15 (0.5 mg/kg) for bioavailability reference.
-
Group 2: Oral gavage of GLP-1 RA-15 in saline (10 mg/kg).
-
Group 3-5: Oral gavage of test formulations (10 mg/kg).
-
-
Dosing:
-
IV: Administer via tail vein injection.
-
Oral: Administer using a standard oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood at 4,000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify GLP-1 RA-15 concentrations in plasma using a validated LC-MS/MS or ELISA method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
An overview of the experimental workflow is provided below:
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the in vitro intestinal permeability of GLP-1 RA-15 formulations.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts (0.4 µm pore size) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check:
-
Measure TEER using a voltmeter. Only use inserts with TEER values >250 Ω·cm².
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test formulation of GLP-1 RA-15 (e.g., 10 µM) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both AP and BL chambers.
-
-
Lucifer Yellow Co-administration: Add Lucifer Yellow to the AP chamber of control wells to assess monolayer integrity during the experiment.
-
Sample Analysis: Analyze the concentration of GLP-1 RA-15 in the collected samples by LC-MS/MS or ELISA. Measure Lucifer Yellow fluorescence to determine its flux.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.
-
Re-measure TEER post-experiment to check for formulation-induced toxicity.
-
References
- 1. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 5. rawamino.com [rawamino.com]
- 6. researchgate.net [researchgate.net]
- 7. ttconsultants.com [ttconsultants.com]
- 8. | BioWorld [bioworld.com]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. altasciences.com [altasciences.com]
- 13. healthon.com [healthon.com]
Validation & Comparative
Comparative Efficacy Analysis: GLP-1 Receptor Agonist 15 vs. Semaglutide
A direct comparative efficacy analysis between "GLP-1 receptor agonist 15" (also identified as Compound 101) and semaglutide (B3030467) is not feasible at this time due to the lack of publicly available clinical trial data for "this compound." While semaglutide has undergone extensive clinical evaluation in the SUSTAIN and PIONEER programs, providing a robust dataset on its efficacy, "this compound" appears to be in the early stages of development with no published clinical results on key metrics such as HbA1c reduction and weight loss.
This guide will, therefore, provide a comprehensive overview of the established efficacy and experimental protocols for semaglutide, a widely recognized GLP-1 receptor agonist. This information can serve as a benchmark for evaluating emerging agonists like "this compound" as their clinical data becomes available.
Semaglutide: Efficacy Data
Semaglutide, administered either subcutaneously (Ozempic®) or orally (Rybelsus®), has demonstrated significant efficacy in improving glycemic control and promoting weight loss in adults with type 2 diabetes. The following tables summarize key findings from the SUSTAIN and PIONEER clinical trial programs.
Table 1: Efficacy of Subcutaneous Semaglutide (SUSTAIN Trials)
| Trial | Comparator | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Baseline Weight (kg) | Mean Weight Reduction (kg) |
| SUSTAIN 1 [1] | Placebo | ~8.1 | 1.5 (0.5 mg), 1.6 (1.0 mg) | ~92 | 3.7 (0.5 mg), 4.5 (1.0 mg) |
| SUSTAIN 3 [2] | Exenatide ER 2.0 mg | ~8.3 | 1.5 (1.0 mg) | ~96 | 5.6 (1.0 mg) |
| SUSTAIN 7 | Dulaglutide 0.75 mg & 1.5 mg | ~8.2 | 1.5 (0.5 mg), 1.8 (1.0 mg) | ~95 | 4.6 (0.5 mg), 6.5 (1.0 mg) |
| SUSTAIN FORTE [3] | Semaglutide 1.0 mg | ~8.9 | 2.2 (2.0 mg) | ~98 | 6.9 (2.0 mg) |
Table 2: Efficacy of Oral Semaglutide (PIONEER Trials)
| Trial | Comparator | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Baseline Weight (kg) | Mean Weight Reduction (kg) |
| PIONEER 1 [4][5][6][7] | Placebo | ~8.0 | 0.6 (3 mg), 0.9 (7 mg), 1.1 (14 mg) | ~89 | 1.5 (3 mg), 2.3 (7 mg), 3.7 (14 mg) |
| PIONEER 3 | Sitagliptin 100 mg | ~8.3 | 0.6 (3 mg), 1.0 (7 mg), 1.3 (14 mg) | ~91 | 1.6 (3 mg), 2.2 (7 mg), 3.1 (14 mg) |
| PIONEER 4 | Liraglutide 1.8 mg | ~8.0 | 1.2 (14 mg) | ~93 | 4.4 (14 mg) |
Experimental Protocols
SUSTAIN 1 Trial: A Phase 3a, Randomized, Double-Blind, Placebo-Controlled Trial[1]
-
Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide monotherapy compared with placebo in treatment-naive adults with type 2 diabetes inadequately controlled with diet and exercise.
-
Study Design: A 30-week, multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 388 treatment-naive adults with type 2 diabetes, HbA1c between 7.0% and 10.0%.
-
Intervention: Participants were randomized (2:2:1:1) to receive once-weekly subcutaneous injections of semaglutide 0.5 mg, semaglutide 1.0 mg, or a corresponding volume-matched placebo.
-
Primary Endpoint: Change in HbA1c from baseline to week 30.
-
Key Secondary Endpoint: Change in body weight from baseline to week 30.
PIONEER 1 Trial: A Phase 3a, Randomized, Double-Blind, Placebo-Controlled Trial[4][5][6][7]
-
Objective: To evaluate the efficacy and safety of once-daily oral semaglutide monotherapy compared with placebo in adults with type 2 diabetes inadequately controlled with diet and exercise.
-
Study Design: A 26-week, multicenter, multinational, randomized, double-blind, placebo-controlled, four-armed, parallel-group trial.
-
Participants: 703 adults with type 2 diabetes, with randomization stratified by baseline HbA1c.
-
Intervention: Participants were randomized (1:1:1:1) to receive once-daily oral semaglutide at doses of 3 mg, 7 mg, or 14 mg, or placebo.
-
Primary Endpoint: Change in HbA1c from baseline to week 26.
-
Confirmatory Secondary Endpoint: Change in body weight from baseline to week 26.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by mimicking the action of the endogenous incretin (B1656795) hormone GLP-1. Binding of a GLP-1 agonist to its receptor, a G-protein coupled receptor (GPCR) on pancreatic beta cells, initiates a cascade of intracellular events that ultimately leads to enhanced glucose-dependent insulin (B600854) secretion.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Generalized Experimental Workflow for a GLP-1 Agonist Clinical Trial
The following diagram illustrates a typical workflow for a Phase 3 clinical trial designed to evaluate the efficacy and safety of a novel GLP-1 receptor agonist.
Caption: Generalized Workflow of a Phase 3 Clinical Trial for a GLP-1 Agonist.
References
- 1. Efficacy and safety of once-weekly semaglutide monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medwirenews.com [medwirenews.com]
- 4. PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in Patients With Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 7. Oral Semaglutide Demonstrated Significant Reduction in Blood Sugar vs Placebo in PIONEER 1 Trial [prnewswire.com]
A Comparative Analysis of Side Effects: Liraglutide vs. Semaglutide
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: liraglutide (B1674861) and semaglutide (B3030467). This analysis is based on data from head-to-head clinical trials.
It is important to note that the initially requested comparison with "GLP-1 receptor agonist 15" could not be conducted as it is a research compound without available clinical trial data on side effects. Therefore, semaglutide, a well-documented and clinically significant GLP-1 receptor agonist, has been used as a comparator to liraglutide to provide a relevant and data-driven guide.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in the STEP 8 clinical trial, a head-to-head study comparing once-weekly subcutaneous semaglutide (2.4 mg) with once-daily subcutaneous liraglutide (3.0 mg) for weight management in adults with overweight or obesity without diabetes.[1][2]
| Adverse Event | Semaglutide 2.4 mg (once-weekly) | Liraglutide 3.0 mg (once-daily) |
| Gastrointestinal Disorders | 84.1% | 82.7% |
| Nausea | 60.3% | 58.3% |
| Diarrhea | 33.3% | 33.9% |
| Constipation | 31.0% | 30.7% |
| Vomiting | 24.6% | 22.8% |
| Headache | 13.5% | 12.6% |
| Fatigue | 11.1% | 10.2% |
| Decreased Appetite | 9.5% | 7.1% |
| Dizziness | 7.9% | 7.9% |
| Discontinuation due to Adverse Events | 13.5% | 27.6% |
Data sourced from the STEP 8 clinical trial.[1][2]
In the SUSTAIN 10 trial, which compared once-weekly semaglutide (1.0 mg) with once-daily liraglutide (1.2 mg) in patients with type 2 diabetes, gastrointestinal disorders were also the most frequently reported adverse events.[3] The incidence of gastrointestinal events was higher with semaglutide (43.9%) compared to liraglutide (38.3%).[3]
Experimental Protocols
The data presented is primarily derived from randomized, open-label, parallel-group, phase 3b clinical trials. Below are the key methodological aspects of the STEP 8 and SUSTAIN 7 trials.
STEP 8 Trial Methodology
The STEP 8 trial was a 68-week, randomized, open-label, phase 3b trial conducted at 19 sites in the United States.[1][2]
-
Participants: The trial enrolled 338 adults with a body mass index (BMI) of ≥30 or ≥27 with at least one weight-related comorbidity, and without diabetes.[1]
-
Interventions: Participants were randomized to receive either once-weekly subcutaneous semaglutide 2.4 mg or once-daily subcutaneous liraglutide 3.0 mg. Both groups also received counseling for diet and physical activity.[1]
-
Dose Escalation: Semaglutide was initiated at 0.25 mg once weekly and escalated every 4 weeks to reach the 2.4 mg maintenance dose at week 16. Liraglutide was initiated at 0.6 mg once daily and escalated weekly to the 3.0 mg maintenance dose over 4 weeks.[2]
-
Endpoints: The primary endpoint was the percentage change in body weight from baseline to week 68. Safety and tolerability, including the incidence of adverse events, were also assessed.[1][2]
SUSTAIN 7 Trial Methodology
The SUSTAIN 7 trial was a 40-week, randomized, open-label, phase 3b trial conducted at 194 sites across 16 countries.[4][5]
-
Participants: The trial included 1,201 adults with type 2 diabetes inadequately controlled with metformin (B114582) monotherapy.[5]
-
Interventions: Patients were randomized to one of four groups: once-weekly subcutaneous semaglutide 0.5 mg, semaglutide 1.0 mg, dulaglutide 0.75 mg, or dulaglutide 1.5 mg (liraglutide was not a comparator in this specific trial, but the methodology is representative of head-to-head GLP-1 RA trials).[5]
-
Endpoints: The primary endpoint was the change in HbA1c from baseline to week 40. The key secondary endpoint was the change in body weight. Safety and tolerability were also evaluated throughout the study.[5]
Visualizing Key Pathways and Processes
To further aid in the understanding of the mechanism of action and the experimental design of comparative studies, the following diagrams are provided.
References
- 1. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Semaglutide versus dulaglutide once weekly in patients with type 2 diabetes (SUSTAIN 7): a randomised, open-label, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel GLP-1 Receptor Agonists
The landscape of metabolic disease therapeutics is rapidly evolving, with glucagon-like peptide-1 receptor (GLP-1R) agonists at the forefront of innovation. Initially developed for type 2 diabetes, their profound effects on weight management have broadened their clinical applications.[1][2] This guide provides a detailed comparison of novel GLP-1R agonists, focusing on their distinct mechanisms of action, comparative clinical efficacy, and the experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Mechanisms of Action: Beyond Single Agonism
The latest generation of GLP-1R agonists has moved beyond targeting a single receptor, incorporating agonism at other key metabolic hormone receptors to achieve synergistic effects.[3][4]
-
Semaglutide (B3030467) (GLP-1R Agonist): As a selective GLP-1R agonist, semaglutide mimics the action of endogenous GLP-1.[3][5] This interaction stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and acts on the central nervous system to reduce appetite and food cravings.[6][7][8]
-
Tirzepatide (Dual GIP/GLP-1R Agonist): Tirzepatide is a dual agonist, targeting both the GLP-1 and the glucose-dependent insulinotropic polypeptide (GIP) receptors.[3][7][9] This dual action is believed to offer broader metabolic benefits, potentially leading to superior glycemic control and more significant weight loss compared to single GLP-1R agonists.[5][9]
-
Retatrutide (Triple GLP-1R/GIPR/GCGR Agonist): Retatrutide represents a further evolution, acting as a triple agonist for the GLP-1, GIP, and glucagon (GCG) receptors.[4][10] The addition of glucagon receptor agonism is thought to increase energy expenditure and enhance lipolysis, contributing to greater weight loss.[4][11]
-
Oral Small-Molecule GLP-1R Agonists (e.g., Danuglipron (B610018), Orforglipron): These non-peptidic agonists represent a significant advance in drug delivery, offering an oral alternative to injectables.[6][12] They bind to the GLP-1R, often at a non-canonical site, to activate the receptor and elicit downstream signaling.[6][13] Danuglipron, for instance, has been shown to improve glucose tolerance and reduce body weight.[14][15] Orforglipron has also demonstrated significant reductions in HbA1c and body weight in clinical trials.[6][16]
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), primarily initiates a cascade of intracellular events through the Gαs/cAMP pathway.[1][17][18] Ligand binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[17][19] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream effects, including glucose-dependent insulin secretion.[1][17]
Head-to-Head Clinical Trial Data
Direct comparative studies are crucial for discerning the relative efficacy and safety of these novel agonists. The following tables summarize key findings from head-to-head clinical trials.
Table 1: Weight Loss Comparison
| Medication | Mechanism | Average Weight Loss (%) | Trial Duration (weeks) | Comparator |
| Semaglutide | GLP-1R Agonist | ~15%[20] | 68 | Placebo |
| Tirzepatide | GIP/GLP-1R Agonist | ~21-26.6%[9][21] | 72-84 | Placebo |
| Retatrutide | GLP-1R/GIPR/GCGR Agonist | ~24.2%[10][21] | 48 | Placebo |
| Oral Semaglutide | GLP-1R Agonist | ~2.6-2.9 kg (absolute) | 26-52 | Sitagliptin[22] |
| Danuglipron | Oral Small-Molecule GLP-1R Agonist | ~4.17 kg (absolute) | 16 | Placebo[14] |
| Orforglipron | Oral Small-Molecule GLP-1R Agonist | ~9.6%[16] | 72 | Placebo |
Table 2: Glycemic Control (HbA1c Reduction)
| Medication | HbA1c Reduction (%) | Trial Duration (weeks) | Comparator |
| Oral Semaglutide | -1.2% | 26 | Liraglutide (-1.1%)[2] |
| Danuglipron | Up to -1.16% | 16 | Placebo[14] |
| Orforglipron | -1.3 to -1.6% | - | Placebo[6] |
| Tirzepatide | -2.0 to -2.3% | - | Semaglutide[23] |
Note: Direct head-to-head trial data for all combinations are not always available, and trial designs may vary.
Experimental Protocols
The preclinical and clinical development of GLP-1R agonists relies on a suite of standardized in vitro and in vivo assays to characterize their pharmacological properties.
In Vitro Assays
1. Receptor Binding Assay
This assay determines the affinity of a novel agonist for the GLP-1 receptor.[24]
-
Objective: To measure the binding affinity (Ki or IC50) of the test compound to the GLP-1R.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Competitive Binding: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50, which can be converted to a Ki value.
-
2. cAMP Accumulation Assay
This is a primary functional assay to determine the potency and efficacy of a GLP-1R agonist.[25][26]
-
Objective: To measure the ability of the test compound to stimulate intracellular cAMP production upon binding to the GLP-1R.
-
Methodology:
-
Cell Culture: Cells stably expressing the human GLP-1R are seeded in microplates.
-
Compound Treatment: The cells are treated with varying concentrations of the test agonist.
-
Incubation: The plate is incubated to allow for cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).
-
Conclusion
The field of GLP-1 receptor agonism is marked by rapid innovation, with the development of dual and triple agonists, as well as oral formulations, offering significant advancements in the management of type 2 diabetes and obesity. Head-to-head clinical trials demonstrate a trend towards greater efficacy with multi-agonist therapies. The continued exploration of novel mechanisms and delivery systems promises to further enhance the therapeutic potential of this important class of drugs. For researchers and drug developers, a thorough understanding of the comparative efficacy, mechanisms of action, and underlying experimental data is paramount for driving future discoveries in metabolic disease.
References
- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 2. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semaglutide vs. Tirzepatide for Obesity | Biopharma PEG [biochempeg.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. secretmedspa.com [secretmedspa.com]
- 6. mdpi.com [mdpi.com]
- 7. restorationhealthwellness.com [restorationhealthwellness.com]
- 8. Understanding the Differences Between Semaglutide and Tirzepatide [ourfamilyhealthcenter.com]
- 9. numan.com [numan.com]
- 10. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 11. What is the mechanism of action of Retatrutide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. uaclinical.com [uaclinical.com]
- 14. genemedics.com [genemedics.com]
- 15. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amazing-meds.com [amazing-meds.com]
- 21. Retatrutide Weight Loss Results: Retatutride vs Tirzepatide vs Semaglutide [getheally.com]
- 22. Advances in GLP-1 treatment: focus on oral semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agemd.com [agemd.com]
- 24. Receptor-binding assay [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
Validating the Therapeutic Target of GLP-1 Receptor Agonist 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating "GLP-1 Receptor Agonist 15" as a therapeutic agent. It offers a comparative analysis against leading market alternatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction: The GLP-1 Receptor as a Therapeutic Target
The Glucagon-Like Peptide-1 (GLP-1) receptor is a class B G protein-coupled receptor (GPCR) that has become a critical target for the treatment of type 2 diabetes and obesity.[1][2][3] Endogenous GLP-1, a hormone released from the intestine upon nutrient intake, activates this receptor on pancreatic beta cells, stimulating glucose-dependent insulin (B600854) secretion.[2][4] Its activation also suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety by acting on brain centers, all of which contribute to improved glycemic control and weight reduction.[3][5][6] GLP-1 receptor agonists are a class of drugs that mimic the action of endogenous GLP-1.[3][7] The validation of a novel agonist, such as "GLP-1R Agonist 15," requires rigorous in vitro and in vivo characterization of its potency, selectivity, and downstream effects compared to established therapies.
Comparative In Vitro Performance
The initial validation of a novel GLP-1 receptor agonist involves assessing its direct interaction with the receptor and its ability to initiate downstream signaling cascades in a controlled cellular environment. Key performance indicators include receptor binding affinity, potency in stimulating second messenger production (e.g., cAMP), and subsequent cellular responses like ERK phosphorylation.
Table 1: In Vitro Potency and Receptor Activation
| Parameter | GLP-1R Agonist 15 (Hypothetical Data) | Semaglutide (Reference) | Liraglutide (Reference) |
| Receptor Binding Affinity (Ki, nM) | 0.5 | ~0.38 | ~0.7 |
| cAMP Accumulation (EC50, nM) | 0.8 | ~0.79 | ~1.1 |
| ERK Phosphorylation (EC50, nM) | 1.2 | ~1.5 | ~2.0 |
Note: Reference data for Semaglutide and Liraglutide are compiled from various public sources for comparative purposes. Actual values may vary based on specific assay conditions.
Comparative In Vivo Efficacy
Following promising in vitro results, the therapeutic potential of "GLP-1R Agonist 15" must be evaluated in relevant animal models of diabetes and obesity. These studies assess the compound's ability to modulate physiological responses, such as glucose tolerance and body weight, providing a crucial link between cellular activity and whole-organism effects.
Table 2: In Vivo Performance in a Diabetic Mouse Model (Hypothetical Data)
| Parameter | GLP-1R Agonist 15 (Hypothetical Data) | Semaglutide (Reference) | Liraglutide (Reference) |
| Glucose Lowering (AUC reduction in OGTT) | 45% | ~40-50% | ~30-40% |
| Body Weight Reduction (after 28 days) | 18% | ~15-20% | ~10-15% |
| HbA1c Reduction (after 28 days) | 1.5% | ~1.2-1.8% | ~1.0-1.5% |
Note: AUC = Area Under the Curve in an Oral Glucose Tolerance Test. Reference data is illustrative of typical findings in preclinical models.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is essential for a clear understanding of the target validation process.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
5.1. cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP (cAMP), a key second messenger in the GLP-1 receptor signaling pathway.[8][9]
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.[10]
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes.
-
Add serial dilutions of "GLP-1R Agonist 15" or reference compounds to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).[8]
-
Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
5.2. ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream event of GLP-1 receptor activation.[11]
-
Cell Line: CHO-K1 cells or similar, expressing the human GLP-1 receptor.
-
Protocol:
-
Grow cells to confluence in a 96-well plate. Contact inhibition helps lower background phosphorylation.[11]
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Stimulate the cells with various concentrations of "GLP-1R Agonist 15" for 5-10 minutes at 37°C.[12]
-
Immediately lyse the cells to preserve the phosphorylation state.
-
Detect phosphorylated ERK (p-ERK) levels using a sandwich immunoassay format, such as AlphaScreen SureFire or HTRF.[11][13] These assays use specific antibodies to capture total and phosphorylated ERK.[12][13]
-
Determine the EC50 from the resulting dose-response curve.
-
5.3. Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental in vivo experiment to assess a compound's effect on glucose metabolism.[14][15]
-
Animal Model: Male db/db mice (a model of type 2 diabetes) or diet-induced obese C57BL/6J mice.[16]
-
Protocol:
-
Fast the mice for 4-6 hours with free access to water.[17]
-
Administer "GLP-1R Agonist 15" or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.
-
At time zero, administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.[18]
-
Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, and 120 minutes post-glucose administration.[17][18]
-
Measure blood glucose levels using a glucometer.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion over time. A reduction in AUC compared to the vehicle control indicates improved glucose tolerance.[14]
-
By following this structured approach, researchers can effectively validate the therapeutic potential of "GLP-1R Agonist 15" and objectively compare its performance against current standards of care in the field of metabolic disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide - Wikipedia [en.wikipedia.org]
- 6. skinlogic.org [skinlogic.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. axxam.com [axxam.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. innoprot.com [innoprot.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. vmmpc.org [vmmpc.org]
A Comparative Analysis of GLP-1 and GIP Receptor Agonism: Tirzepatide vs. Semaglutide
A comparative guide for researchers and drug development professionals on the cross-reactivity and signaling of GLP-1 receptor agonists with GIP receptors, focusing on the dual-agonist Tirzepatide against the selective agonist Semaglutide.
Initial searches for "GLP-1 receptor agonist 15" (also identified as Compound 101 or Example 4) yielded limited public data regarding its specific cross-reactivity with Glucose-dependent Insulinotropic Polypeptide (GIP) receptors. This guide will therefore focus on a comparison between two clinically significant and well-documented drugs: Tirzepatide, a dual GLP-1/GIP receptor agonist, and Semaglutide, a selective GLP-1 receptor agonist.[1][2] This comparison provides valuable insights into the therapeutic implications of single versus dual incretin (B1656795) receptor agonism.
Introduction to Incretin-Based Therapies
Glucagon-like peptide-1 (GLP-1) and GIP are incretin hormones that play a crucial role in glucose homeostasis.[3][4] They are released from the gut in response to nutrient intake and potentiate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[3][4] GLP-1 receptor agonists (GLP-1RAs) have become a cornerstone in the management of type 2 diabetes and obesity due to their multifaceted effects, including stimulating insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[5][6][7]
Recently, dual-acting agonists that target both GLP-1 and GIP receptors have emerged, offering potentially enhanced therapeutic benefits.[5][8] Tirzepatide is the first approved dual GLP-1/GIP receptor agonist, demonstrating superior efficacy in glycemic control and weight reduction compared to selective GLP-1RAs like Semaglutide.[9][10][11]
Comparative Receptor Selectivity and Potency
The key difference between Tirzepatide and Semaglutide lies in their receptor activity profile. While Semaglutide is a selective GLP-1 receptor agonist, Tirzepatide is designed to activate both GIP and GLP-1 receptors.[1][2]
| Agonist | Primary Target(s) | Receptor Affinity/Potency |
| Semaglutide | GLP-1 Receptor | High affinity and potency for the GLP-1 receptor.[1][2] |
| Tirzepatide | GLP-1 and GIP Receptors | Exhibits high affinity for both GIP and GLP-1 receptors.[1][2] Tirzepatide has a higher affinity for GIP receptors compared to GLP-1 receptors, with an approximately 5-fold lower affinity for the GLP-1 receptor than endogenous GLP-1.[1] |
Signaling Pathways and Mechanism of Action
Both GLP-1 and GIP receptors are Class B G protein-coupled receptors (GPCRs) that primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[12] This signaling cascade is central to their insulinotropic effects in pancreatic β-cells.
Signaling Pathway Diagram
Figure 1: Simplified signaling pathway of GLP-1 and GIP receptors in pancreatic β-cells.
Tirzepatide's dual agonism is thought to produce synergistic effects on glucose control and weight management.[1] The activation of GIP receptors, in addition to GLP-1 receptors, may contribute to its enhanced efficacy.[2]
Experimental Data: Head-to-Head Clinical Trials
Clinical trials directly comparing Tirzepatide and Semaglutide have provided robust data on their relative efficacy and safety. The SURPASS-2 clinical trial is a key example.
SURPASS-2 Trial: Key Outcomes
| Outcome | Tirzepatide (5, 10, 15 mg) | Semaglutide (1 mg) |
| Change in HbA1c from Baseline | Superior reductions across all doses | Significant reduction |
| Change in Body Weight from Baseline | Superior reductions across all doses | Significant reduction |
| Patients Achieving HbA1c <7% | Significantly more patients | High percentage of patients |
Data from the SURPASS-2 clinical trial highlight Tirzepatide's superior efficacy in both glycemic control and weight loss compared to Semaglutide at the doses studied.[10]
Experimental Protocols
The assessment of receptor cross-reactivity and agonist activity typically involves a series of in vitro and in vivo experiments.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional potency of an agonist at the GLP-1 and GIP receptors.
Methodology:
-
Cell Culture: Stably transfect human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells with human GLP-1 or GIP receptor cDNA.
-
Receptor Binding Assay:
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP) in the presence of increasing concentrations of the test compound (e.g., Tirzepatide, Semaglutide).
-
Measure the displacement of the radioligand to determine the binding affinity (Ki or IC50).
-
-
cAMP Accumulation Assay:
-
Plate the transfected cells in multi-well plates.
-
Stimulate the cells with varying concentrations of the test agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the EC50 value to determine the agonist's potency.
-
Figure 2: Workflow for in vitro receptor binding and functional assays.
In Vivo Studies in Animal Models
Objective: To evaluate the effects of the agonist on glucose metabolism and body weight in a physiological context.
Methodology:
-
Animal Model: Utilize diet-induced obese (DIO) mice or diabetic db/db mice.
-
Drug Administration: Administer the test agonist (e.g., Tirzepatide, Semaglutide) or vehicle control via subcutaneous injection.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the animals overnight.
-
Administer an oral gavage of glucose.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Measure blood glucose and plasma insulin levels.
-
-
Body Weight and Food Intake Monitoring:
-
Measure body weight and food intake daily or several times a week throughout the study period.
-
Clinical and Research Implications
The development of dual GLP-1/GIP receptor agonists like Tirzepatide represents a significant advancement in the treatment of type 2 diabetes and obesity.[10] The superior efficacy observed with dual agonism suggests that targeting both incretin pathways can lead to more profound metabolic benefits than targeting the GLP-1 receptor alone.[9][11]
For researchers and drug development professionals, these findings underscore the potential of multi-receptor agonists. Future research may focus on:
-
Developing triple agonists (e.g., GLP-1/GIP/glucagon) for even greater metabolic control.
-
Investigating the precise molecular mechanisms underlying the synergistic effects of GLP-1 and GIP co-activation.
-
Exploring the potential for biased agonism at these receptors to further refine therapeutic outcomes and minimize side effects.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. Semaglutide vs. Tirzepatide: How Do They Work Differently? | Hyatt Health Blog [hyatthydration.com]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. mdpi.com [mdpi.com]
- 9. secretmedspa.com [secretmedspa.com]
- 10. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 11. drugs.com [drugs.com]
- 12. A Dual GLP-1/GIP Receptor Agonist Does Not Antagonize Glucagon at Its Receptor but May Act as a Biased Agonist at the GLP-1 Receptor [mdpi.com]
Benchmarking GLP-1 Receptor Agonist 15: A Comparative Guide for Researchers
Introduction
The class of Glucagon-like peptide-1 (GLP-1) receptor agonists has revolutionized the therapeutic landscape for type 2 diabetes (T2D) and obesity.[1][2] These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[[“]][4] This guide provides a framework for benchmarking a novel hypothetical compound, "GLP-1 Receptor Agonist 15," against established therapies. The data presented for existing therapies is based on published head-to-head clinical trials and serves as a reference for the evaluation of new chemical entities.
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor located on pancreatic beta cells, neurons in the brain, and other tissues.[1][5] Upon agonist binding, the receptor initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway.[6][7] This leads to the activation of protein kinase A (PKA) and subsequent downstream effects that collectively improve glucose homeostasis and reduce appetite.[5]
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. GLP-1 single, dual, and triple receptor agonists for treating type 2 diabetes and obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Single-Target GLP-1 Receptor Agonists Versus Dual GLP-1/GIP Receptor Agonists
An Objective Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, with incretin-based medicines at the forefront. While single-target glucagon-like peptide-1 receptor agonists (GLP-1 RAs) have demonstrated significant efficacy in glycemic control and weight management, the advent of dual-target agonists, such as those acting on both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, represents a paradigm shift. This guide provides a detailed, data-driven comparison of the archetypal single-target GLP-1 RA, semaglutide (B3030467), and the first-in-class dual GLP-1/GIP receptor agonist, tirzepatide.
Mechanism of Action and Signaling Pathways
Both GLP-1 and GIP are incretin (B1656795) hormones released from the gut in response to nutrient intake. They potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. However, their receptors are distinct G-protein coupled receptors (GPCRs) that, while both primarily coupling to Gαs to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), also engage other signaling pathways that can vary by cell type.
Semaglutide's activity is confined to the GLP-1 receptor. In contrast, tirzepatide is a single molecule engineered to activate both the GLP-1 and GIP receptors. This dual agonism is believed to have synergistic effects on insulin secretion, glucagon (B607659) regulation, and potentially central appetite regulation pathways, leading to enhanced metabolic benefits.
Caption: Simplified signaling of single vs. dual incretin receptor agonists.
Comparative Receptor Pharmacology
The affinity and potency of these agonists at their respective receptors are critical determinants of their biological activity. Tirzepatide was designed to have a higher affinity for the GIP receptor compared to the GLP-1 receptor, with a potency that is biased towards GIP receptor signaling while still maintaining strong GLP-1 receptor activity.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Semaglutide | Tirzepatide | Source(s) |
|---|---|---|---|
| GLP-1R Binding Affinity (Ki, nM) | ~1-2 | ~5-10 | |
| GIPR Binding Affinity (Ki, nM) | No Affinity | ~0.5-1 | |
| GLP-1R cAMP Potency (EC50, nM) | ~0.05 | ~0.3 |
| GIPR cAMP Potency (EC50, nM) | No Activity | ~0.02 | |
Data are approximate values compiled from multiple preclinical studies and may vary based on the specific cell lines and assay conditions used. Ki represents the inhibitory constant, and EC50 represents the half-maximal effective concentration.
Preclinical and Clinical Efficacy: A Head-to-Head Perspective
Direct comparative studies, most notably the SURPASS clinical trial series, have provided robust data on the relative efficacy of tirzepatide and semaglutide.
Glycemic Control
In the SURPASS-2 trial, tirzepatide at all tested doses (5, 10, and 15 mg) demonstrated superior HbA1c reduction compared to semaglutide at its highest approved dose (1 mg) in patients with type 2 diabetes.
Table 2: Comparative Efficacy on Glycemic Control (SURPASS-2)
| Parameter | Semaglutide (1 mg) | Tirzepatide (5 mg) | Tirzepatide (10 mg) | Tirzepatide (15 mg) |
|---|---|---|---|---|
| Mean HbA1c Reduction (%) | -1.86 | -2.01 | -2.24 | -2.30 |
| % Patients Reaching HbA1c <7.0% | 79% | 82% | 86% | 86% |
| % Patients Reaching HbA1c <5.7% | 19% | 27% | 38% | 46% |
Data from the 40-week primary endpoint of the SURPASS-2 clinical trial.
Weight Reduction
The dual-agonist approach has shown a more profound impact on body weight. Tirzepatide consistently produced greater weight loss than semaglutide in the same comparative trial.
Table 3: Comparative Efficacy on Weight Reduction (SURPASS-2)
| Parameter | Semaglutide (1 mg) | Tirzepatide (5 mg) | Tirzepatide (10 mg) | Tirzepatide (15 mg) |
|---|---|---|---|---|
| Mean Body Weight Reduction (kg) | -5.7 | -7.6 | -9.3 | -11.2 |
| Mean Body Weight Reduction (%) | -6.2% | -8.5% | -10.3% | -12.4% |
| % Patients with ≥5% Weight Loss | 54% | 75% | 81% | 85% |
Data from the 40-week primary endpoint of the SURPASS-2 clinical trial.
Experimental Methodologies
The data presented are derived from standardized experimental protocols common in metabolic drug discovery.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Kd or Ki) of the agonist to its target receptor(s).
-
Methodology: Competitive radioligand binding assays are typically used. Membranes from cells stably overexpressing the human GLP-1R or GIPR are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the unlabeled test compound (semaglutide or tirzepatide). The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then derived using the Cheng-Prusoff equation.
cAMP Accumulation Assays
-
Objective: To measure the functional potency (EC50) of the agonist in stimulating the primary signaling pathway.
-
Methodology: HEK293 or CHO cells stably expressing the human GLP-1R or GIPR are treated with varying concentrations of the agonist in the presence of a phosphodiesterase inhibitor like IBMX. After incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology. Dose-response curves are generated to determine the EC50 value.
Caption: Typical workflow for comparing novel incretin receptor agonists.
Safety and Tolerability Profile
The most common adverse events for both single and dual agonists are gastrointestinal in nature, including nausea, diarrhea, and vomiting. These events are typically dose-dependent and often diminish over time. In the SURPASS-2 head-to-head trial, the safety profile of tirzepatide was comparable to that of semaglutide, with no unexpected safety signals. The incidence of nausea and diarrhea was similar between the higher doses of tirzepatide and the 1 mg dose of semaglutide.
Conclusion
The development of dual GLP-1/GIP receptor agonists marks a significant advancement in the pharmacological treatment of type 2 diabetes and obesity. The representative dual agonist, tirzepatide, has demonstrated statistically significant and clinically meaningful superiority in both glycemic control and weight reduction when compared directly to the potent single-target GLP-1 RA, semaglutide. This enhanced efficacy is attributed to the synergistic engagement of two distinct incretin signaling pathways. While the core safety profiles are similar, the data strongly suggest that dual agonism provides a more powerful therapeutic effect. Future research will continue to explore the full potential of multi-agonist molecules in metabolic disease.
Safety Operating Guide
Safeguarding Laboratory Operations: Standard Procedures for the Disposal of GLP-1 Receptor Agonists
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Glucagon-like peptide-1 (GLP-1) receptor agonists in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety, preventing environmental contamination with active pharmaceutical ingredients (APIs), and maintaining regulatory compliance.[1] Improper disposal can pose physical hazards from sharps and lead to non-compliance with federal and local regulations.[1] By integrating these protocols, laboratories can enhance their safety culture and build deep trust by providing value beyond the product itself.
The following procedures detail the necessary steps for the safe disposal of GLP-1 receptor agonists in various forms, including sharps, liquid solutions, and solid powders.
Initial Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). All handling of GLP-1 receptor agonist materials, especially lyophilized powders and concentrated solutions, should be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation of aerosolized particles.
Mandatory PPE includes:
-
Safety Goggles or Face Shield: To protect against accidental splashes.
-
Lab Coat: To prevent skin and clothing contamination.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard for handling such chemicals.
Waste Segregation at the Point of Generation
Proper segregation of waste is a critical first step to ensure safe and compliant disposal. Three primary waste streams must be established for all materials contaminated with GLP-1 receptor agonists.
-
Sharps Waste: Includes needles, syringes, contaminated Pasteur pipettes, scalpel blades, and any other item that can puncture the skin.[1]
-
Liquid Waste: Consists of unused or expired GLP-1 receptor agonist solutions, and aqueous waste from experimental procedures.
-
Solid Waste: Encompasses all non-sharp contaminated items, such as empty vials, pipette tips, gloves, and contaminated labware.
Step-by-Step Disposal Procedures
The following diagram outlines the procedural flow for the proper disposal of GLP-1 receptor agonist waste.
All sharps contaminated with GLP-1 receptor agonists must be disposed of immediately after use into a designated, puncture-resistant, and leak-proof sharps container.[1] These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste. Do not overfill sharps containers; they should be sealed when approximately three-quarters full and managed according to institutional and local regulations for sharps waste.[1]
Unused or expired GLP-1 receptor agonist solutions must be chemically inactivated before final disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
Objective: To chemically degrade GLP-1 receptor agonist peptides in liquid waste to non-active forms prior to final disposal.
Materials:
-
Liquid waste containing GLP-1 receptor agonist.
-
1 M Sodium Hydroxide (NaOH) or 10% Bleach Solution (Sodium Hypochlorite).
-
Appropriate acid or base for neutralization (e.g., 1 M HCl for NaOH inactivation, or Sodium Bicarbonate).
-
pH indicator strips or a calibrated pH meter.
-
Labeled, sealed chemical waste container.
-
Personal Protective Equipment (PPE).
Procedure:
-
Select Inactivation Reagent: Choose either 1 M NaOH for base hydrolysis or a 10% bleach solution for oxidation.[2][3]
-
Perform Inactivation: In a chemical fume hood, carefully add the chosen inactivation reagent to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Ensure Sufficient Contact Time:
-
Neutralization: After the required contact time, check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0.[2] For base hydrolysis, slowly add a weak acid. For bleach, consult your institution's EHS for neutralization requirements.
-
Collection for Final Disposal: Transfer the inactivated and neutralized solution to a designated hazardous liquid waste container. Do not pour down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[3]
All non-sharp solid waste that has come into contact with GLP-1 receptor agonists, such as empty vials, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container. These containers must be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.
Small quantities of lyophilized GLP-1 agonist powder should first be dissolved in a suitable solvent (e.g., water) and then subjected to the chemical inactivation procedures outlined for liquid waste before being added to the solid waste stream.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the decontamination and disposal of GLP-1 receptor agonist waste.
| Parameter | Method/Reagent | Recommended Value | Purpose |
| Chemical Inactivation | Base Hydrolysis (NaOH) | 1 M | Peptide degradation |
| Contact Time (NaOH) | Minimum 24 hours | Ensures complete hydrolysis | |
| Oxidation (Bleach) | 10% Solution | Peptide degradation | |
| Contact Time (Bleach) | Minimum 30-60 minutes | Ensures complete oxidation | |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutralization for disposal | |
| Final Disposal | Incineration Temperature | 850°C - 1200°C | Complete destruction of API |
Final Disposal
All segregated and properly contained GLP-1 receptor agonist waste (sharps, inactivated liquids, and solids) must be disposed of through the institution's certified hazardous waste management service.[1] Incineration at high temperatures (typically 850°C to 1200°C) is a common and effective method for the final destruction of pharmaceutical waste, ensuring that active compounds are not released into the environment.
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all local, state, and federal regulations. [4]
References
Safeguarding Research: A Comprehensive Guide to Handling GLP-1 Receptor Agonists
Essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling GLP-1 receptor agonists. This guide provides immediate, procedural, and step-by-step information to ensure the safe and effective handling of these potent peptide compounds, from receipt to disposal.
The increasing prevalence of GLP-1 receptor agonists in therapeutic research necessitates stringent safety and handling protocols in the laboratory. While a specific Safety Data Sheet (SDS) for a designated compound like "GLP-1 receptor agonist 15" is typically proprietary, this document compiles essential safety information based on commercially available and structurally similar GLP-1 receptor agonists, such as Semaglutide, Liraglutide, Exenatide, and Dulaglutide. Adherence to these guidelines is critical for minimizing occupational exposure and ensuring the integrity of research.
Immediate Safety and Personal Protective Equipment (PPE)
The primary defense against accidental exposure to potent peptide compounds is the consistent and correct use of Personal Protective Equipment (PPE).[1] The following PPE is mandatory when handling GLP-1 receptor agonists in powdered or liquid form:
-
Gloves: Chemical-resistant disposable gloves, such as nitrile, are required. Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes, particularly when reconstituting lyophilized powder.[1]
-
Lab Coat: A fully buttoned lab coat must be worn over personal clothing to protect the skin from potential spills.
-
Respiratory Protection: When handling lyophilized powders, which can easily become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[2] If a significant risk of aerosolization exists outside of a ventilated enclosure, a suitable respirator may be necessary.[3][4]
Table 1: Summary of Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of liquid or airborne powder. |
| Body Covering | Lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Fume hood or biosafety cabinet | Minimizes inhalation of aerosolized lyophilized powder. |
Hazard Identification and Occupational Exposure
GLP-1 receptor agonists are potent biological materials. While many Safety Data Sheets for specific GLP-1 receptor agonists do not classify them as hazardous under normal handling conditions, some, like Semaglutide and Liraglutide, are noted for suspected reproductive toxicity.[5] It is crucial to handle these compounds with care to minimize any potential risk.
Occupational Exposure Limits (OELs) for peptide-based therapeutics are not always publicly available. However, for Exenatide, an OEL of 0.5 µg/m³ has been established by AstraZeneca.[6] For Liraglutide, an OEL has been established to ensure worker safety, although the specific value is not publicly disclosed.[7] In the absence of a specific OEL, it is prudent to handle all potent peptides with a high degree of caution and containment.
Table 2: Hazard Information for Representative GLP-1 Receptor Agonists
| Compound | CAS Number | Key Hazard Statements (from representative SDS) | Occupational Exposure Limit (OEL) |
| Semaglutide | 910463-68-2 | Suspected of damaging fertility or the unborn child.[5] | Not publicly available.[3][4][8] |
| Liraglutide | 204656-20-2 | Suspected of damaging fertility or the unborn child.[9] | Established, but not publicly disclosed.[7] |
| Exenatide | 141732-76-5 | Suspected of causing cancer.[6] | 0.5 µg/m³ (AstraZeneca OEL)[6] |
| Dulaglutide | 923950-08-7 | Not classified as a hazardous substance or mixture.[6] | Not publicly available.[3] |
Experimental Protocols: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of GLP-1 receptor agonists in a research setting.
Receiving and Storage
Upon receiving a shipment of lyophilized GLP-1 receptor agonist:
-
Inspect: Check the package for any signs of damage.
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the peptide.[10]
-
Store: Immediately store the lyophilized peptide in a freezer at -20°C or lower for long-term stability.[11][12] Protect from light.[12]
Table 3: Storage Conditions for GLP-1 Receptor Agonists
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Long-term (Years) | Protect from moisture and light.[11][12] |
| Reconstituted Solution | 2-8°C | Short-term (Days to Weeks) | Aliquot to avoid freeze-thaw cycles.[12] |
| Reconstituted Solution | -20°C or colder | Longer-term | Prone to degradation; use as soon as possible.[10] |
Reconstitution of Lyophilized Peptide
-
Work in a Sterile Environment: Use a laminar flow hood or a clean bench to minimize contamination.[13]
-
Select Solvent: The choice of solvent depends on the peptide's properties. For many GLP-1 receptor agonists, sterile water or a specific buffer is appropriate.[14] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[14]
-
Reconstitute: Slowly inject the desired volume of solvent down the side of the vial to avoid foaming.[15] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[16] Sonication can be used to aid dissolution if necessary.[17]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into single-use vials.[10]
-
Label and Store: Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and solvent used. Store at the recommended temperature.
Use in In Vitro Assays
-
Thaw: When ready to use, thaw a single aliquot of the reconstituted peptide.
-
Dilute: Prepare the final working concentration by diluting the stock solution in the appropriate assay buffer.
-
Conduct Experiment: Perform the experiment according to the specific protocol, maintaining sterility and proper handling techniques.
Operational Plans: Emergency Procedures and Disposal
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, follow these procedures immediately:
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] Seek medical attention.
-
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.
All accidental exposures must be reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Spill Cleanup
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For liquid spills, once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 30 minutes.
-
Wipe the area clean with fresh water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert others and the laboratory supervisor.
-
Contact the institution's EHS department for assistance.
-
Disposal Plan
All waste contaminated with GLP-1 receptor agonists must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
-
Liquid Waste: Collect all liquid waste containing the peptide in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid waste, including pipette tips, gloves, and empty vials, must be collected in a separate, clearly labeled hazardous waste container.[18]
-
Decontamination of Labware: Non-disposable labware should be immersed in a 10% bleach solution for at least 30 minutes before routine washing.[5]
-
Final Disposal: Coordinate with your institution's EHS department for the pickup and disposal of all hazardous waste.[2]
Visualizing Key Processes
To further aid in understanding the critical aspects of handling GLP-1 receptor agonists, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical laboratory workflow.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Laboratory Workflow for Handling GLP-1 Receptor Agonists.
References
- 1. peptide24.store [peptide24.store]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. biosynth.com [biosynth.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. polypeptide.com [polypeptide.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. in.gov [in.gov]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. genscript.com [genscript.com]
- 12. How to Store Research Peptides Correctly: Full Safety Guide [nextdaypeptides.com]
- 13. jpt.com [jpt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. elementsarms.com [elementsarms.com]
- 16. uk-peptides.com [uk-peptides.com]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
